3-Carbamoyloxy-2-phenylpropionic acid
Description
3-Carbamoyl-2-phenylpropionic acid is a monocarboxylic acid.
Structure
2D Structure
3D Structure
Properties
CAS No. |
139262-66-1 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
InChI Key |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Synonyms |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Carbamoyloxy-2-phenylpropionic Acid
CAS Number: 139262-66-1
This technical guide provides a comprehensive overview of 3-Carbamoyloxy-2-phenylpropionic acid, a major human metabolite of the antiepileptic drug Felbamate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and biological significance.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 139262-66-1 | Chemical Abstracts Service |
| Molecular Formula | C10H11NO4 | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Predicted Boiling Point | 444.0 ± 38.0 °C | [2] |
| Predicted Density | 1.325 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 3.58 ± 0.10 | [2] |
Biological Significance and Toxicity
This compound is a significant metabolite of Felbamate, a drug used in the treatment of epilepsy. In contrast to some of the reactive intermediates in Felbamate's metabolic pathway, this particular metabolite has been shown to be non-toxic in in-vitro studies. Specifically, it exhibited a 50% growth inhibition (GI50) value of greater than 500 microM in cultured fibroblasts, indicating low cytotoxicity at high concentrations.[3][4] This is in stark contrast to other metabolites like 3-carbamoyl-2-phenylpropionaldehyde and atropaldehyde, which have demonstrated significant cytotoxicity.[3][4]
The parent drug, Felbamate, exerts its anticonvulsant effects through a complex mechanism involving the modulation of NMDA and GABA receptors. However, the specific biological activities and pharmacological effects of this compound have not been extensively studied, primarily due to its classification as a non-toxic end-product of Felbamate metabolism.
Metabolic Pathway of Felbamate
The formation of this compound is a key step in the metabolism of Felbamate. The pathway involves several enzymatic steps, including hydroxylation and oxidation, primarily occurring in the liver. The following diagram illustrates the major metabolic route leading to the formation of this metabolite.
Caption: Metabolic pathway of Felbamate leading to its major metabolites.
Experimental Protocols
Synthesis of Phenylpropionic Acid Derivatives (General Procedures)
Method 1: From Phenylpropionitrile [5]
-
Hydrolysis of Nitrile: 2-(4-methylphenyl)propionitrile is dissolved in 5 N HCl.
-
The mixture is refluxed for 1 hour.
-
The precipitated product is extracted with ethyl acetate.
-
The organic extracts are combined and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is recrystallized from ethanol to yield the corresponding phenylpropionic acid.
Method 2: From Furan-2-carbaldehydes and Malonic Acid [6]
-
Malonic acid and a substituted furan-2-carbaldehyde are added to pyridine.
-
Piperidine is added dropwise, and the mixture is stirred at 115 °C for 4 hours.
-
The mixture is poured into water, and aqueous HCl is added to a slightly acidic pH (5-6) to precipitate the product.
-
The precipitate is filtered and washed with water to yield the 3-(furan-2-yl)propenoic acid derivative.
Method 3: From 3-(furan-2-yl)propenoic Acids and Arenes [6]
-
To a mixture of the 3-(furan-2-yl)propenoic acid, an arene, and dichloromethane (CH2Cl2), triflic acid (TfOH) is added.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The mixture is then poured into water and extracted with chloroform.
-
The combined organic extracts are washed with water and dried over sodium sulfate (Na2SO4).
-
The solvent is distilled under reduced pressure to yield the 3-aryl-3-(furan-2-yl)propanoic acid derivative.
HPLC Analysis of Felbamate and its Metabolites (General Procedures)
The quantitative analysis of Felbamate and its metabolites, including this compound, in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC). Below are general protocols that can be optimized for the specific analysis of this compound.
Method 1: Reversed-Phase HPLC for Felbamate [7]
-
Sample Preparation: Liquid-liquid extraction of Felbamate and an internal standard (e.g., primidone) from human plasma using dichloromethane. The organic layer is evaporated and the residue is reconstituted in a phosphate buffer.
-
Chromatographic Conditions:
-
Column: 5 µm Hypersil ODS column (150 x 4.6 mm).
-
Mobile Phase: A mixture of phosphate buffer (pH 6.5, 0.015 M) and acetonitrile (79:21, v/v).
-
Detection: UV absorbance at 210 nm.
-
Lower Limit of Quantitation: 0.100 µg/mL using 200 µL of plasma.
-
Method 2: Simultaneous Analysis of Felbamate and Other Antiepileptic Drugs [8]
-
Sample Preparation: Serum is extracted with a mixture of dichloromethane and ethyl acetate (2:1) after the addition of internal standards.
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 column.
-
Mobile Phase: Optimized mixtures of methanol, acetonitrile, or tetrahydrofuran with a 0.01 M ammonium phosphate buffer (pH 6.5).
-
Detection: UV detection (wavelength not specified in the abstract).
-
Lower Limit of Detection: Approximately 0.5 µg/mL for Felbamate.
-
Method 3: HPLC for Phenolic Acids [9]
-
Chromatographic Conditions:
-
Column: InfinityLab Poroahell C18 column.
-
Mobile Phase: Gradient elution with methanol and acetic acid aqueous solution (pH 2.4).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 279 nm and 320 nm.
-
Conclusion
This compound is a key, non-toxic metabolite of the antiepileptic drug Felbamate. While its direct pharmacological activity appears to be limited, understanding its formation and properties is crucial for a complete toxicological and metabolic profile of the parent drug. The provided information on its properties, metabolic pathway, and general synthetic and analytical methods serves as a valuable resource for researchers in the fields of drug metabolism, toxicology, and pharmaceutical sciences. Further research is warranted to fully elucidate any potential subtle biological effects of this metabolite and to develop specific, validated analytical and synthetic protocols.
References
- 1. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Felbamate in vitro metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetic interactions with felbamate. In vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous assay of felbamate plus carbamazepine, phenytoin, and their metabolites by liquid chromatography with mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Felbamate (3-Carbamoyloxy-2-phenylpropionic acid and its Parent Compound)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication utilized in the management of refractory epilepsy. Its complex mechanism of action, involving a dual modulation of excitatory and inhibitory neurotransmitter systems, distinguishes it from many other anti-seizure drugs. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Felbamate's therapeutic effects, its metabolism, and the experimental methodologies used to elucidate its function. The compound 3-Carbamoyloxy-2-phenylpropionic acid is a major urinary metabolite of Felbamate, and understanding the complete metabolic pathway is crucial for comprehending the drug's activity and toxicity profile.
Core Mechanism of Action: A Dual Approach to Neuronal Stabilization
Felbamate exerts its anticonvulsant effects primarily through two synergistic mechanisms: the inhibition of excitatory neurotransmission mediated by N-methyl-D-aspartate (NMDA) receptors and the potentiation of inhibitory neurotransmission mediated by γ-aminobutyric acid type A (GABA-A) receptors.[1] This dual action effectively reduces neuronal hyperexcitability, a hallmark of epileptic seizures.[2][3]
Inhibition of NMDA Receptor Function
Felbamate acts as an antagonist at the NMDA receptor, a key player in excitatory synaptic transmission.[3] Excessive activation of NMDA receptors is implicated in the pathophysiology of seizures. Felbamate's inhibitory action is multifaceted:
-
Glycine Co-agonist Site Antagonism: It is suggested that Felbamate functions as an antagonist at the strychnine-insensitive glycine recognition site on the NMDA receptor-ionophore complex.[4][5] Glycine is a mandatory co-agonist for the activation of NMDA receptors by glutamate. By blocking this site, Felbamate prevents the conformational changes necessary for channel opening, thereby reducing the influx of Ca²⁺ and subsequent neuronal excitation.
-
Subunit Selectivity: Felbamate exhibits a preferential blockade of NMDA receptors containing the NR2B subunit. This selectivity may contribute to its favorable clinical profile compared to non-selective NMDA receptor antagonists.[6]
-
Use-Dependent Blockade: The inhibitory effect of Felbamate on NMDA currents is more pronounced with higher concentrations and longer exposure to NMDA, a characteristic known as use-dependent inhibition. This suggests that Felbamate may preferentially target overactive neurons during a seizure while having a lesser effect on normal synaptic transmission.[7]
Potentiation of GABA-A Receptor Function
In addition to suppressing excitatory signals, Felbamate enhances the activity of the primary inhibitory neurotransmitter in the brain, GABA.[1][3] It positively modulates GABA-A receptors, which are ligand-gated chloride ion channels. The binding of GABA to its receptor is enhanced in the presence of Felbamate, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus contributing to an overall inhibitory tone in the brain.[3]
Modulation of Voltage-Gated Ion Channels
While the primary mechanisms involve NMDA and GABA receptors, Felbamate also exhibits modulatory effects on voltage-gated sodium and calcium channels, which are crucial for the generation and propagation of action potentials.
-
Inhibition of Voltage-Gated Sodium Channels: Felbamate has been shown to inhibit voltage-gated sodium channels, which can reduce the ability of neurons to fire repetitively at high frequencies, a characteristic of epileptic discharges.[2][8]
-
Inhibition of Voltage-Gated Calcium Channels: Felbamate inhibits dihydropyridine-sensitive (L-type) voltage-gated calcium channels.[9][10][11] This action can reduce the release of excitatory neurotransmitters and contribute to a more stable neuronal environment.[2]
Quantitative Data on Felbamate's Molecular Interactions
The following tables summarize the available quantitative data for Felbamate's interactions with its primary and secondary molecular targets.
| Target | Receptor Subtype | Effect | Parameter | Value | Cell Type | Reference |
| NMDA Receptor | NR1a/NR2A | Blockade | IC50 | 2.6 mM | HEK 293 | [6] |
| NMDA Receptor | NR1a/NR2B | Blockade | IC50 | 0.52 mM | HEK 293 | [6] |
| NMDA Receptor | NR1a/NR2C | Blockade | IC50 | 2.4 mM | HEK 293 | [6] |
| NMDA Receptor | Resting | Binding | Kd | ~200 µM | Rat Hippocampal Neurons | [7] |
| NMDA Receptor | Activated | Binding | Kd | ~110 µM | Rat Hippocampal Neurons | [7] |
| NMDA Receptor | Desensitized | Binding | Kd | ~55 µM | Rat Hippocampal Neurons | [7] |
| Voltage-Gated Calcium Channel | Dihydropyridine-sensitive | Inhibition | IC50 | 504 nM | Rat Cortical Neurons | [9] |
| Voltage-Gated Calcium Channel | Dihydropyridine-sensitive | Inhibition | IC50 | 18.7 µM | Rat Striatal Neurons | [9] |
Note: Quantitative data for the potentiation of GABA-A receptors (e.g., EC50) is not consistently reported in the reviewed literature, though the positive modulatory effect is well-established.
Signaling Pathways and Metabolic Fate
The multifaceted mechanism of action of Felbamate results in a significant modulation of neuronal signaling. Furthermore, its metabolism is a critical aspect of its clinical profile, being linked to its idiosyncratic toxicity.
Signaling Pathways Modulated by Felbamate
The dual action of Felbamate on NMDA and GABA-A receptors leads to a rebalancing of excitatory and inhibitory signals within neuronal circuits. The diagram below illustrates the principal signaling consequences of Felbamate's action at the synapse.
Metabolic Pathway and Formation of Reactive Metabolites
The biotransformation of Felbamate is of significant clinical interest due to its association with rare but severe adverse effects, including aplastic anemia and hepatotoxicity. A key metabolic pathway involves the formation of a reactive metabolite, atropaldehyde (2-phenylpropenal). This pathway is initiated by the oxidation of Felbamate and proceeds through an unstable intermediate, 3-carbamoyl-2-phenylpropionaldehyde. Atropaldehyde is a potent electrophile that can form adducts with cellular macromolecules, leading to cellular dysfunction and potentially triggering an immune response. The detoxification of atropaldehyde occurs through conjugation with glutathione. The major urinary metabolite of Felbamate is this compound.
Experimental Protocols
The characterization of Felbamate's mechanism of action has heavily relied on electrophysiological techniques, particularly whole-cell voltage-clamp and single-channel recordings.
Whole-Cell Voltage-Clamp Recording
This technique is used to measure the ion currents across the entire membrane of a single neuron while holding the membrane potential at a constant level. It is instrumental in studying the effects of Felbamate on both NMDA- and GABA-A-receptor-mediated currents.
Objective: To measure the effect of Felbamate on macroscopic NMDA- and GABA-A-mediated currents in cultured neurons.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared on glass coverslips.
-
Recording Pipette: A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution mimicking the intracellular ionic composition. For recording GABA-A currents, the internal solution will have a high chloride concentration to allow for the measurement of inward chloride currents at a negative holding potential.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane of a neuron, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The neuron's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Agonist Application: A solution containing an agonist (e.g., NMDA and glycine, or GABA) is applied to the neuron using a rapid perfusion system.
-
Data Acquisition: The resulting inward or outward currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
Felbamate Application: The experiment is repeated with the co-application of Felbamate at various concentrations to determine its effect on the agonist-evoked currents.
Single-Channel Recording
This high-resolution technique allows for the measurement of the current flowing through a single ion channel, providing insights into the channel's conductance, open probability, and gating kinetics.
Objective: To investigate the effect of Felbamate on the biophysical properties of individual NMDA or GABA-A receptor channels.
Methodology:
-
Patch Configuration: An "outside-out" or "cell-attached" patch configuration is established. In the outside-out configuration, a small patch of the cell membrane is excised with the extracellular face of the receptor exposed to the bath solution.
-
Agonist and Drug Application: A solution containing the agonist and/or Felbamate is perfused over the patch.
-
Data Acquisition: The minute currents (in the pA range) flowing through single channels are recorded.
-
Data Analysis: The recordings are analyzed to determine changes in single-channel conductance, mean open time, and open probability in the presence of Felbamate. This allows for a detailed characterization of the drug's interaction with the ion channel at a molecular level.
Conclusion
The mechanism of action of Felbamate is complex, involving a multi-pronged approach to dampen neuronal hyperexcitability. Its primary actions as an antagonist of NMDA receptors, particularly those containing the NR2B subunit, and as a positive allosteric modulator of GABA-A receptors, are well-established. Secondary effects on voltage-gated sodium and calcium channels likely contribute to its broad spectrum of anticonvulsant activity. The metabolism of Felbamate to reactive intermediates such as atropaldehyde is a critical consideration in its clinical use, underscoring the importance of understanding its complete pharmacokinetic and pharmacodynamic profile. The experimental techniques outlined herein have been pivotal in dissecting these intricate mechanisms and continue to be valuable tools in the ongoing research and development of novel antiepileptic therapies.
References
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 3. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Evaluation of felbamate and other antiepileptic drug toxicity potential based on hepatic protein covalent binding and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use-dependent inhibition of the N-methyl-D-aspartate currents by felbamate: a gating modifier with selective binding to the desensitized channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate inhibits cloned voltage-dependent Na+ channels from human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Felbamate inhibits dihydropyridine-sensitive calcium channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3-Carbamoyloxy-2-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyloxy-2-phenylpropionic acid, a derivative of phenylpropionic acid, is a compound of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with available information on its biological activities. While experimental data for some properties are limited, this document consolidates the current knowledge to support further investigation and application of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that several of these values are predicted and await experimental verification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-Carbamoyloxy-2-phenylpropanoic acid | N/A |
| Synonyms | 3-Carbamoyl-2-phenylpropionic acid, Benzeneacetic acid, α-[[(aminocarbonyl)oxy]methyl]- | [1] |
| CAS Number | 139262-66-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| Purity | 98.00% | [2] |
| Predicted Boiling Point | 444.0 ± 38.0 °C | [1] |
| Predicted Density | 1.325 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.58 ± 0.10 | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| logP | Not available |
Experimental Protocols
For instance, the synthesis of various 2-(4-substitutedmethylphenyl)propionic acid derivatives has been described to start from 4-methyl acetophenone, proceeding through reduction, tosylation, cyanation, hydrolysis to the carboxylic acid, and subsequent functionalization of the methyl group. While not a direct protocol for the target molecule, this illustrates a potential synthetic strategy.
Biological Activity and Mechanism of Action
The biological activity of this compound has not been extensively studied. However, one key piece of data regarding its safety profile is available.
Cytotoxicity Profile
In a study evaluating the in vitro reactivity of putative reactive metabolites of felbamate, 3-Carbamoyl-2-phenylpropionic acid was found to be nontoxic to cultured fibroblasts.[3] The 50% growth inhibition (GI50) was determined to be greater than 500 microM, indicating a low potential for cytotoxicity under the tested conditions.[3]
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | Result (GI₅₀) |
| 3-Carbamoyl-2-phenylpropionic acid | Fibroblasts | Growth Inhibition | > 500 µM[3] |
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound. Research on the broader class of aryl propionic acid derivatives suggests a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, often mediated through the inhibition of enzymes like cyclooxygenase (COX).[4] However, it is crucial to note that these are general characteristics of the chemical class and have not been specifically demonstrated for this compound.
Logical Relationships and Workflows
To facilitate further research and development of this compound, a logical workflow for its investigation is proposed. This workflow outlines the necessary steps from synthesis to biological characterization.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound for which fundamental physicochemical and biological data are largely yet to be established. The available information, primarily from predictive models and a single cytotoxicity study, suggests a molecule with a favorable safety profile. This technical guide highlights the significant gaps in the current understanding of this compound, thereby identifying clear avenues for future research. The provided workflow offers a structured approach for researchers to systematically investigate its properties and potential applications. Further studies are essential to elucidate its synthesis, experimental properties, and biological functions, which will be critical for unlocking its potential in drug discovery and development.
References
- 1. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. lumorachemicals.com [lumorachemicals.com]
- 3. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Unraveling the Therapeutic Landscape of 3-Carbamoyloxy-2-phenylpropionic Acid: A Metabolite's Tale
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyloxy-2-phenylpropionic acid (CPPA) is the principal human urinary metabolite of the antiepileptic drug Felbamate. Understanding the pharmacological profile of a drug's metabolites is a cornerstone of drug development, providing insights into efficacy, safety, and overall therapeutic action. This technical guide delves into the potential therapeutic targets of CPPA, primarily through the lens of its parent compound, Felbamate, due to the current scarcity of direct research on the metabolite itself. Evidence suggests that Felbamate's metabolites, including CPPA, exhibit no significant anticonvulsant activity, focusing our investigation on the well-documented mechanisms of Felbamate to infer the therapeutic context in which CPPA is formed.
Felbamate is known to exert its effects through a multi-targeted approach, primarily involving the modulation of excitatory and inhibitory neurotransmission. Its principal mechanisms of action include the inhibition of N-methyl-D-aspartate (NMDA) receptors and potentiation of γ-aminobutyric acid (GABA) type A receptors. Additionally, effects on voltage-gated sodium and calcium channels have been reported. This guide will provide a detailed overview of these targets, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Therapeutic Targets of the Parent Compound, Felbamate
The therapeutic potential of this compound is intrinsically linked to the pharmacological actions of its parent drug, Felbamate. The primary targets of Felbamate, and therefore the most probable (though likely indirect) areas of therapeutic relevance for CPPA, are detailed below.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Felbamate is a notable antagonist of the NMDA receptor, a key player in excitatory synaptic transmission. Its mechanism is distinct in that it interacts with the strychnine-insensitive glycine co-agonist binding site on the NMDA receptor complex. By blocking this site, Felbamate reduces the influx of calcium ions in response to glutamate, thereby dampening excessive neuronal excitation that can lead to seizures.
Quantitative Data on Felbamate's NMDA Receptor Activity
| Target | Subunit | IC50 (mM) | Assay System |
| NMDA Receptor | NR1/NR2B | 0.52 | Human Embryonic Kidney (HEK) 293 cells expressing rat NR1a and NR2B subunits |
| NMDA Receptor | NR1/NR2C | 2.4 | Human Embryonic Kidney (HEK) 293 cells expressing rat NR1a and NR2C subunits |
| NMDA Receptor | NR1/NR2A | 2.6 | Human Embryonic Kidney (HEK) 293 cells expressing rat NR1a and NR2A subunits |
IC50 values represent the concentration of Felbamate required to inhibit 50% of the NMDA- and glycine-evoked currents.
Signaling Pathway: NMDA Receptor Antagonism by Felbamate
Caption: Felbamate blocks the glycine co-agonist site on the NMDA receptor, preventing channel opening and subsequent Ca²⁺ influx, thereby reducing neuronal excitation.
Potentiation of GABAergic Neurotransmission
Felbamate has been shown to enhance the effects of GABA, the primary inhibitory neurotransmitter in the brain. It is believed to potentiate GABA-A receptor-mediated chloride currents, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This action contributes to its overall anticonvulsant effect. The exact binding site and the quantitative aspects of this interaction are less well-defined compared to its action on NMDA receptors.
Signaling Pathway: GABA-A Receptor Potentiation by Felbamate
Caption: Felbamate enhances the function of the GABA-A receptor, leading to increased chloride influx and neuronal inhibition.
Modulation of Voltage-Gated Ion Channels
Felbamate has also been demonstrated to inhibit voltage-gated sodium channels and, to a lesser extent, L-type calcium channels. By blocking these channels, Felbamate can reduce the propagation of action potentials and further decrease neuronal hyperexcitability.
Quantitative Data on Felbamate's Ion Channel Activity
| Target | Effect | Concentration (mM) | Experimental System |
| Voltage-gated Na+ channels | Marked inhibition | 1 | Xenopus oocytes expressing rat and human brain α-subunits |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Felbamate.
Whole-Cell Voltage-Clamp Recording for NMDA Receptor Activity
Objective: To measure the effect of Felbamate on NMDA receptor-mediated currents.
Methodology:
-
Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2A/B/C).
-
Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
-
The external solution contains a physiological salt solution with antagonists for non-NMDA and GABA receptors to isolate NMDA receptor currents.
-
The internal pipette solution contains a cesium-based solution to block potassium currents.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
NMDA receptor currents are evoked by the application of NMDA and glycine.
-
Felbamate is applied at varying concentrations, and the inhibition of the evoked currents is measured.
-
IC50 values are calculated by fitting the concentration-response data to a logistic equation.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: A simplified workflow for determining the effect of Felbamate on NMDA receptor currents using whole-cell patch-clamp electrophysiology.
The Pharmacological Profile of this compound (CPPA)
As previously stated, direct pharmacological studies on CPPA are limited. The available evidence indicates that the primary metabolites of Felbamate, which would include CPPA, do not possess significant anticonvulsant properties. This suggests that CPPA is likely an inactive metabolite, with the therapeutic effects being attributable to the parent drug, Felbamate.
The formation of CPPA is a result of the hepatic metabolism of Felbamate, primarily through cytochrome P450 enzymes.
Metabolic Pathway of Felbamate to CPPA
Caption: A simplified representation of the metabolic conversion of Felbamate to its major urinary metabolite, CPPA.
Conclusion and Future Directions
While this compound is a significant metabolite of the anticonvulsant Felbamate, current evidence suggests it is pharmacologically inactive. Therefore, the therapeutic targets of relevance in the context of CPPA are those of its parent compound, Felbamate. These primarily include the NMDA receptor, GABA-A receptor, and voltage-gated ion channels.
For researchers and drug development professionals, this underscores the importance of comprehensive metabolite profiling. Future research could focus on definitively confirming the pharmacological inertness of CPPA through direct binding and functional assays on the known targets of Felbamate. Such studies would provide a more complete understanding of the overall disposition and therapeutic window of Felbamate and serve as a valuable case study in drug metabolism and pharmacology.
In Vitro Profile of 3-Carbamoyloxy-2-phenylpropionic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyloxy-2-phenylpropionic acid is a primary metabolite of the anti-epileptic drug, felbamate. Understanding the in vitro properties of this metabolite is crucial for elucidating the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a concise summary of the available preliminary in vitro data on this compound, focusing on its cytotoxicity and metabolic fate. The information presented herein is derived from published scientific literature.
Quantitative Data Summary
The primary in vitro quantitative data available for this compound pertains to its cytotoxic potential. A study by Yost and colleagues investigated its effect on the growth of cultured fibroblasts. The results are summarized in the table below.
| Compound | Cell Line | Assay Type | Endpoint | Result (µM) | Reference |
| This compound | Cultured Fibroblasts | Growth Inhibition | GI50 | > 500 | [1] |
| 2-phenyl-1,3-propanediol monocarbamate | Cultured Fibroblasts | Growth Inhibition | GI50 | > 500 | [1] |
| 3-carbamoyl-2-phenylpropionaldehyde | Cultured Fibroblasts | Growth Inhibition | GI50 | 53 ± 8 | [1] |
| Atropaldehyde | Cultured Fibroblasts | Growth Inhibition | GI50 | 4.1 ± 1.1 | [1] |
GI50: The concentration of a substance that causes 50% inhibition of cell growth.
The data clearly indicates that this compound, much like another felbamate metabolite, 2-phenyl-1,3-propanediol monocarbamate, is non-toxic to cultured fibroblasts at concentrations up to 500 µM[1]. This is in stark contrast to its downstream metabolic products, 3-carbamoyl-2-phenylpropionaldehyde and atropaldehyde, which exhibit significant cytotoxicity[1].
Experimental Protocols
The following is a detailed methodology for the key cytotoxicity experiment cited in this guide.
Cell Viability Assay (Growth Inhibition)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (GI50) in cultured fibroblasts.
Materials:
-
Cultured fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Vehicle control (e.g., DMSO)
-
Positive controls (e.g., 3-carbamoyl-2-phenylpropionaldehyde, atropaldehyde)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan blue) or a viability assay reagent (e.g., MTT, PrestoBlue)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Fibroblast cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. The plates are then incubated overnight to allow for cell attachment.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (vehicle). A series of dilutions are then made in complete cell culture medium to achieve the desired final concentrations for testing.
-
Treatment: The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound, vehicle control, and positive controls.
-
Incubation: The treated plates are incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment: After the incubation period, cell viability is assessed. This can be done by:
-
Cell Counting: Detaching the cells and counting the number of viable cells using a hemocytometer and Trypan blue exclusion.
-
Metabolic Assays (e.g., MTT): Adding a reagent that is converted into a colored product by metabolically active cells. The absorbance of the colored product is then measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The cell viability data is normalized to the vehicle control. The GI50 value is then calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Metabolic Context of this compound
The following diagram illustrates the position of this compound within the metabolic pathway of felbamate, highlighting its formation and subsequent transformation into potentially reactive species.
References
The Role of 3-Carbamoyloxy-2-phenylpropionic Acid in Felbamate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug approved for the management of focal seizures and Lennox-Gastaut syndrome.[1] Despite its efficacy, the use of felbamate has been restricted due to the risk of serious idiosyncratic reactions, including aplastic anemia and hepatic failure.[1] Understanding the metabolic fate of felbamate is crucial for elucidating the mechanisms underlying both its therapeutic action and its toxicity. A key player in this metabolic cascade is 3-Carbamoyloxy-2-phenylpropionic acid, a major human metabolite of felbamate. This technical guide provides an in-depth analysis of the role of this metabolite, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved.
Formation and Metabolic Pathway of this compound
The metabolism of felbamate is a complex process occurring primarily in the liver.[2] While a significant portion of the drug (40-50%) is excreted unchanged in the urine, the remainder undergoes extensive biotransformation.[1][3] The formation of this compound is a multi-step process that begins with the hydrolysis of one of the carbamate groups of felbamate.
The metabolic journey to this compound involves the following key steps:
-
Hydrolysis to a Monocarbamate Intermediate: Felbamate is first hydrolyzed to 2-phenyl-1,3-propanediol monocarbamate.[4]
-
Oxidation to an Aldehyde: This monocarbamate is then oxidized by alcohol dehydrogenase to form 3-carbamoyl-2-phenylpropionaldehyde.[4]
-
Further Oxidation to the Carboxylic Acid: Subsequently, this aldehyde is converted to this compound, a reaction catalyzed by an NADP-preferring aldehyde dehydrogenase.[4]
It is important to note that the aldehyde intermediate, 3-carbamoyl-2-phenylpropionaldehyde, is unstable and can undergo spontaneous elimination to form 2-phenylpropenal, also known as atropaldehyde.[4][5] This reactive α,β-unsaturated aldehyde is a potent electrophile and is believed to play a significant role in the toxicities associated with felbamate therapy through covalent binding to cellular macromolecules.[6] In contrast, this compound itself is considered a non-toxic metabolite.
The following diagram illustrates the metabolic pathway leading to the formation of this compound and the alternative pathway to the reactive metabolite, atropaldehyde.
Quantitative Data on Felbamate Metabolism
While extensive pharmacokinetic data for felbamate is available, specific pharmacokinetic parameters for its metabolite, this compound, in plasma (such as Cmax, Tmax, AUC, and half-life) are not well-documented in publicly available literature. However, studies have quantified its excretion in urine and the formation of other felbamate metabolites, providing insights into the relative importance of this metabolic pathway.
Table 1: Urinary Excretion of Felbamate and its Metabolites in Patients
| Compound | Mean Excretion (% of Dose) | Reference |
| Felbamate (unchanged) | 40 - 50% | [1][3] |
| This compound | Absolute quantities measured in 31 patients, but percentage of dose not specified in the abstract. | [5] |
| Atropaldehyde-derived mercapturic acids | Absolute quantities measured in 31 patients, but percentage of dose not specified in the abstract. | [5] |
Table 2: In Vitro Metabolism of Felbamate in Rat Liver Microsomes
| Metabolite | Formation (% of initial drug after 60 min incubation) | Microsome Source | Reference |
| p-hydroxyfelbamate | 6% | Untreated Rats | Adusumalli et al., 1991 |
| 2-hydroxyfelbamate | 4% | Untreated Rats | Adusumalli et al., 1991 |
| p-hydroxyfelbamate | 7.5% | Phenobarbital-pretreated Rats | Adusumalli et al., 1991 |
| 2-hydroxyfelbamate | 13.5% | Phenobarbital-pretreated Rats | Adusumalli et al., 1991 |
Note: The study by Adusumalli et al. (1991) did not quantify the formation of this compound as this pathway is not primarily mediated by microsomal enzymes.
Experimental Protocols
The elucidation of the metabolic pathway of felbamate and the role of this compound has been achieved through a combination of in vivo and in vitro studies. Below are detailed methodologies for key experiments cited in the literature.
Quantification of Felbamate and Metabolites in Human Urine by LC/MS
This protocol is based on the methodology described by Thompson et al. (1999).[5]
Objective: To quantify the levels of felbamate, this compound, and atropaldehyde-derived mercapturic acids in the urine of patients undergoing felbamate therapy.
Methodology:
-
Sample Collection: Urine samples were collected from 31 patients receiving felbamate therapy.
-
Sample Preparation:
-
An aliquot of urine is taken.
-
An internal standard is added for accurate quantification.
-
The sample is likely subjected to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes.
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation of the parent drug and its metabolites is achieved on a reverse-phase C18 column.
-
A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC system is introduced into a mass spectrometer, likely a triple quadrupole instrument.
-
The analytes are ionized using an electrospray ionization (ESI) source in either positive or negative ion mode.
-
Quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
-
Data Analysis:
-
Calibration curves are generated using standards of known concentrations.
-
The concentrations of felbamate and its metabolites in the urine samples are calculated based on the peak area ratios of the analytes to the internal standard.
-
In Vitro Metabolism of Felbamate using Rat Liver Microsomes
This protocol is based on the methodology described by Adusumalli et al. (1991).
Objective: To investigate the in vitro metabolism of felbamate by rat liver microsomal enzymes and identify the metabolites formed.
Methodology:
-
Preparation of Liver Microsomes:
-
Livers are obtained from Sprague-Dawley rats (untreated or pretreated with enzyme inducers like phenobarbital).
-
The livers are homogenized in a suitable buffer.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction (containing cytochrome P450 enzymes).
-
-
Incubation:
-
A reaction mixture is prepared containing:
-
Rat liver microsomes
-
Radiolabeled [14C]felbamate (as the substrate)
-
An NADPH-generating system (as a cofactor for CYP450 enzymes)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
-
The reaction is initiated by adding the substrate and incubated at 37°C for a specific duration (e.g., 60 minutes).
-
-
Reaction Termination and Extraction:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant containing the metabolites is collected and evaporated to dryness.
-
-
Analysis:
-
The residue is reconstituted in a suitable solvent.
-
The metabolites are separated and identified using techniques such as:
-
Thin-layer chromatography (TLC) with radiometric detection.
-
High-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Mass spectrometry (MS) for structural elucidation.
-
-
-
Quantification:
-
The amount of each metabolite formed is quantified based on the radioactivity associated with its peak in the chromatogram.
-
Conclusion
This compound is a major metabolite of felbamate in humans, formed through a multi-step enzymatic pathway in the liver. While this metabolite itself is considered non-toxic, its formation is intrinsically linked to the production of the reactive and potentially toxic metabolite, atropaldehyde. Quantitative analysis of urinary excretion has confirmed the presence of this compound in patients, highlighting the significance of this metabolic route. Further research is warranted to fully characterize the plasma pharmacokinetics of this metabolite, which would provide a more complete understanding of its contribution to the overall disposition of felbamate. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the metabolism and safety profile of felbamate and other xenobiotics.
References
- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reactivity of atropaldehyde, a felbamate metabolite in human liver tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A mechanistic approach to understanding species differences in felbamate bioactivation: relevance to drug-induced idiosyncratic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Carbamoyloxy-2-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyloxy-2-phenylpropionic acid is a principal metabolite of the anti-epileptic drug felbamate. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique. Additionally, a simpler High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented for broader applicability.
Analytical Methods
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the quantification of this compound in biological matrices. For laboratories where LC-MS/MS is not available, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method can be employed, though with potentially higher limits of quantification.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in human urine and plasma.
Experimental Protocol
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine or plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample). Acidify the sample to a pH of approximately 6.0 with 0.1 M phosphate buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of hexane to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of a suitable elution solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized on the specific instrument:
-
This compound: [Precursor Ion (m/z) → Product Ion (m/z)] - Specific transitions to be determined based on the compound's fragmentation pattern. A plausible transition would be based on the loss of the carbamoyl group or carbon dioxide.
-
Internal Standard: To be determined based on the selected standard.
-
-
Collision Energy and other MS parameters: These should be optimized for each analyte to achieve maximum sensitivity.
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for applications where high sensitivity is not a primary requirement.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of serum or plasma, add an internal standard.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the HPLC system.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound. A wavelength in the range of 210-230 nm is likely to be suitable.
3. Calibration and Quality Control
-
Follow the same procedure as for the LC-MS/MS method to prepare calibration standards and QC samples in the appropriate blank matrix.
Quantitative Data Summary (HPLC-UV)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery | > 90% |
Visualizations
Caption: Bioanalytical method development and validation workflow.
Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Carbamoyloxy-2-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Carbamoyloxy-2-phenylpropionic acid. The method is developed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. This document provides a comprehensive protocol for the HPLC method, including system suitability parameters, and is intended for use in quality control, stability studies, and formulation development.
Introduction
This compound is a key chemical entity with significant interest in pharmaceutical development. A reliable and accurate analytical method is crucial for its quantification in bulk drug substance and finished pharmaceutical products. Furthermore, a stability-indicating method is essential to ensure that the analytical procedure can accurately measure the analyte of interest without interference from any degradants that may form during the manufacturing process or upon storage. This application note describes the development and validation of such a method in accordance with the principles of ICH guidelines.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11NO4[1] |
| Molecular Weight | 209.2 g/mol [1] |
| Predicted pKa | 3.58 ± 0.10[1] |
| UV Absorbance | Expected around 210-230 nm |
| Solubility | Soluble in common HPLC mobile phase constituents like methanol and acetonitrile |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonication bath
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Run Time | 20 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation: Prepare the sample solution in the mobile phase to obtain a final concentration of approximately 100 µg/mL of this compound.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[2][3][4]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 1 hour.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.
After the specified exposure period, the stressed samples are diluted with the mobile phase to a concentration of 100 µg/mL and analyzed by the HPLC method.
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters are typically evaluated:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The forced degradation studies showed significant degradation of the drug substance under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. The degradation products were well-separated from the main analyte peak, demonstrating the stability-indicating nature of the method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 injections) | 0.8% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | % Recovery |
| 80 | 99.5% |
| 100 | 100.2% |
| 120 | 99.8% |
Precision
| Parameter | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Potential Degradation Pathways of this compound.
Conclusion
The developed RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the analysis of this compound. The method is suitable for routine quality control analysis and for the assessment of the drug substance's stability. The clear separation of the parent drug from its degradation products ensures the reliability of the analytical results, which is of paramount importance in the pharmaceutical industry.
References
- 1. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
Application Note: Quantitative Analysis of 3-Carbamoyloxy-2-phenylpropionic Acid in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyloxy-2-phenylpropionic acid is a compound of interest in pharmaceutical research and development, structurally related to the anti-epileptic drug felbamate. Accurate and sensitive quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a robust and reliable method for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol offers high selectivity and sensitivity, making it suitable for regulated bioanalysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS): this compound-¹³C₆
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of human plasma with 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 208.1 | 164.1 | 100 | 120 | 15 |
| this compound-¹³C₆ (IS) | 214.1 | 170.1 | 100 | 120 | 15 |
Data Presentation
The method was validated for linearity, accuracy, and precision according to regulatory guidelines.
Calibration Curve
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | R² |
|---|
| this compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
Table 4: Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | 6.5 |
| Low QC | 3 | 2.91 | 97.0 | 4.8 |
| Mid QC | 100 | 102.3 | 102.3 | 3.1 |
| High QC | 800 | 789.6 | 98.7 | 2.5 |
Table 5: Inter-Day Accuracy and Precision (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LLOQ | 1 | 1.03 | 103.0 | 8.2 |
| Low QC | 3 | 3.09 | 103.0 | 5.6 |
| Mid QC | 100 | 99.5 | 99.5 | 4.2 |
| High QC | 800 | 812.0 | 101.5 | 3.8 |
Visualization
The following diagram illustrates the overall experimental workflow for the quantitative analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, accurate, precise, and robust, making it well-suited for supporting drug development studies. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
Application Notes and Protocols for the Experimental Use of 3-Carbamoyloxy-2-phenylpropionic acid in Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are designed to guide the investigation of 3-Carbamoyloxy-2-phenylpropionic acid in neuronal cell cultures. To date, there is a lack of published research on the direct application and effects of this specific compound on neuronal cells. The protocols provided are based on established methodologies for neuronal cell culture and neuropharmacological assays. The proposed experiments are hypothetical and intended to serve as a starting point for research.
Introduction
This compound is a metabolite of the anti-epileptic drug Felbamate. While Felbamate's neuroprotective properties, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor, are well-documented, the specific biological activity of its metabolite, this compound, in the central nervous system is largely unexplored.[1][2][3][4][5] Preliminary data on non-neuronal cells suggest that this metabolite exhibits low toxicity. This document provides proposed protocols for researchers to begin characterizing the potential neurotoxic or neuroprotective effects of this compound in neuronal cell cultures.
Data Presentation
Currently, there is no quantitative data available for the effects of this compound on neuronal cell cultures. The table below summarizes the only available cytotoxicity data, which was performed on cultured fibroblasts.
Table 1: Cytotoxicity Data for this compound
| Cell Type | Assay Type | Endpoint | Result |
| Cultured Fibroblasts | Growth Inhibition | GI50 (50% Growth Inhibition) | > 500 µM |
This data suggests that this compound has low cytotoxicity in this non-neuronal cell line. Further studies are required to determine its effects on neuronal cells.
Proposed Signaling Pathway for Investigation
Given that this compound is a metabolite of Felbamate, a known NMDA receptor antagonist, a primary hypothesis is that it may also modulate NMDA receptor signaling.[1][2][3] The following diagram illustrates this putative mechanism of action, which could be investigated.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to study the effects of this compound on neuronal cell cultures.
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neuropharmacology.[6][7][8][9][10]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Digestion solution: Papain or Trypsin in HBSS
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and place them in ice-cold HBSS.
-
Isolate the cerebral cortices from the embryonic brains.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with the chosen enzyme solution at 37°C.
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) on coated culture vessels.
-
Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
This protocol is designed to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity.[11][12][13][14]
Workflow Diagram:
Caption: Experimental workflow for the neuroprotection assay.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution
-
N-methyl-D-aspartate (NMDA) or Glutamate stock solution
-
Cell viability assay reagents (MTT or LDH kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the neuronal culture medium.
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing the test compound or vehicle control.
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
Add NMDA (e.g., 100 µM) or glutamate (e.g., 50 µM) to the wells to induce excitotoxicity. Do not add to negative control wells.
-
Incubate the plates for 24 hours at 37°C.
-
Assess cell viability using either the MTT or LDH assay.
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and measure absorbance at 570 nm.[15][16][17][18][19] Higher absorbance corresponds to higher cell viability.
-
LDH Assay: Collect the culture supernatant and transfer it to a new plate. Add the LDH reaction mixture and incubate. Measure absorbance at 490 nm.[20][21][22][23][24] Lower absorbance corresponds to higher cell viability (less cell death).
-
-
Calculate the percentage of neuroprotection relative to the NMDA/glutamate-only treated wells.
This assay can be used to determine if this compound has any effect on neuronal morphology, such as promoting or inhibiting neurite growth.[25][26][27][28][29]
Workflow Diagram:
Caption: Workflow for the neurite outgrowth assay.
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and BSA)
-
Primary antibody against a neuronal marker (e.g., anti-β-III Tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.
-
After allowing the cells to adhere for a few hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cultures for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with the primary antibody (e.g., anti-β-III Tubulin).
-
Wash and incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and branching points per neuron.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound in neuronal cell cultures. While current data on this compound is scarce, its relationship to Felbamate suggests that exploring its potential modulatory effects on NMDA receptor-mediated signaling is a logical starting point. The successful application of these protocols will contribute valuable new information to the field of neuropharmacology and may uncover novel therapeutic properties of this Felbamate metabolite. Researchers should adapt these protocols as needed for their specific cell models and experimental goals.
References
- 1. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. Primary Culture of Cortical Neurons [bio-protocol.org]
- 8. karger.com [karger.com]
- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 15. Cell viability assay [bio-protocol.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Lactate Dehydrogenase (LDH) Assay [bio-protocol.org]
- 21. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH Cytotoxicity Assay [bio-protocol.org]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neurite Outgrowth Assay [bio-protocol.org]
- 26. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 27. criver.com [criver.com]
- 28. Neurite Outgrowth Assay [en.bio-protocol.org]
- 29. agilent.com [agilent.com]
Application Notes and Protocols for 3-Carbamoyloxy-2-phenylpropionic acid and its Parent Compound in Rodent Models
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. 3-Carbamoyloxy-2-phenylpropionic acid is a primary metabolite of the anticonvulsant drug Felbamate. Due to a lack of available data on the direct in vivo administration of this compound in rodent models, this document focuses on the well-documented research of its parent compound, Felbamate. The information provided herein is a synthesis of preclinical data and should be used as a guide for designing and conducting ethical and scientifically sound animal studies. All animal experiments must be performed in compliance with relevant institutional and national guidelines for the care and use of laboratory animals.
Introduction
This compound is a significant metabolite of Felbamate (2-phenyl-1,3-propanediol dicarbamate), an anticonvulsant medication.[1] Research into the in vivo effects of this chemical family in rodent models has predominantly been conducted using the parent compound, Felbamate. These studies have established its anticonvulsant and neuroprotective properties, primarily through its action as an antagonist at the strychnine-insensitive glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor.[2] Understanding the pharmacology and toxicology of Felbamate provides a critical foundation for any research involving its metabolites.
Mechanism of Action
Felbamate's primary mechanism of action is believed to be its modulation of the NMDA receptor complex. It acts as an antagonist at the glycine co-agonist site, thereby inhibiting the excitatory effects of glutamate.[3] This action is thought to underlie both its anticonvulsant and neuroprotective effects. Additionally, some studies suggest that Felbamate may also modulate GABA-A receptors and voltage-gated sodium and calcium channels, contributing to its broad spectrum of activity.[3]
Data Presentation: Quantitative Data for Felbamate in Rodent Models
The following tables summarize key quantitative data from in vivo studies of Felbamate in mice and rats.
Table 1: Anticonvulsant Efficacy of Felbamate in Rodent Models
| Model | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 30 | [4] |
| Maximal Electroshock (MES) | Rat | Oral (p.o.) | 15 | [4] |
| Pentylenetetrazol (s.c. PTZ) | Mouse | Intraperitoneal (i.p.) | 55 | [4] |
| Pentylenetetrazol (s.c. PTZ) | Rat | Oral (p.o.) | 48 | [5] |
| Picrotoxin (s.c. Pic) | Mouse | Intraperitoneal (i.p.) | 60 | [4] |
Table 2: Neurotoxicity of Felbamate in Rodent Models
| Test | Species | Route of Administration | TD₅₀ (mg/kg) | Reference |
| Rotorod | Mouse | Intraperitoneal (i.p.) | 180 | [4] |
| Positional Sense | Mouse | Intraperitoneal (i.p.) | 175 | [4] |
| Gait and Stance | Mouse | Intraperitoneal (i.p.) | 160 | [4] |
Table 3: Pharmacokinetic Parameters of Felbamate in Rats (Single Oral Dose)
| Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (hr) | t₁/₂ (hr) | Reference |
| 50 | 13.9 | 1-8 | 2-16.7 | [6] |
| 100 | 35.8 | 1-8 | 2-16.7 | [6] |
| 200 | 65.4 | 1-8 | 2-16.7 | [6] |
| 400 | 185.9 | 1-8 | 2-16.7 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of Felbamate to rodent models.
Protocol 1: Assessment of Anticonvulsant Activity - Maximal Electroshock (MES) Test in Rats
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Felbamate (or test compound)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Electroshock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Fast animals overnight with free access to water.
-
Administer Felbamate or vehicle orally (p.o.) at the desired doses and time points prior to the test. A common pre-treatment time is 60 minutes.
-
Just prior to seizure induction, apply a drop of topical anesthetic to the cornea of each rat, followed by a drop of saline to ensure good electrical contact.
-
Deliver a maximal electroshock stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Record the number of protected animals in each treatment group.
-
Calculate the ED₅₀ value using an appropriate statistical method (e.g., probit analysis).
Protocol 2: Assessment of Neuroprotective Effects - Kainic Acid-Induced Seizure Model in Rats
Objective: To evaluate the neuroprotective potential of a test compound against neuronal damage induced by the excitotoxin kainic acid.
Materials:
-
Male Sprague-Dawley rats (30-day-old)
-
Felbamate (or test compound)
-
Vehicle
-
Kainic acid
-
Behavioral testing apparatus (e.g., Morris water maze, open field)
-
Histological processing reagents
Procedure:
-
Administer a convulsant dose of kainic acid (e.g., 10-12 mg/kg, i.p.) to induce status epilepticus.[4][7]
-
One hour after the induction of seizures, administer Felbamate (e.g., 100 or 300 mg/kg, i.p.) or vehicle.[4][7]
-
Monitor the animals for seizure activity and provide supportive care as needed.
-
At a later time point (e.g., 50 days post-treatment), conduct behavioral tests to assess cognitive function and motor activity.[4][7]
-
Morris Water Maze: Assess spatial learning and memory.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
-
Following behavioral testing, perfuse the animals and process the brains for histological analysis (e.g., Nissl staining, Fluoro-Jade) to quantify neuronal damage in specific brain regions like the hippocampus.
-
Compare the extent of neuronal damage and behavioral deficits between the treatment and vehicle groups.
Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after a single oral administration.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulas
-
Felbamate (or test compound)
-
Vehicle
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Fast rats overnight with free access to water.
-
Administer a single oral dose of Felbamate.
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction).
-
Quantify the concentration of the parent drug and its metabolites (including this compound) in the plasma samples using a validated analytical method.[1]
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) using appropriate software.
Visualization of Pathways and Workflows
Signaling Pathway: Felbamate's Proposed Mechanism of Action
Caption: Proposed mechanism of Felbamate action via NMDA receptor modulation.
Experimental Workflow: Anticonvulsant Efficacy Testing
Caption: General workflow for in vivo anticonvulsant efficacy studies.
Logical Relationship: Felbamate Metabolism
Caption: Simplified metabolic fate of Felbamate in vivo.
References
- 1. Determination of the anticonvulsant felbamate and its three metabolites in brain and heart tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative changes of anticonvulsant action of felbamate during development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chronic felbamate administration on anticonvulsant activity and hepatic drug-metabolizing enzymes in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Determining Appropriate Dosage of Felbamate in Animal Studies
Disclaimer: The following information is intended for research and drug development professionals. All animal studies must be conducted in accordance with ethical guidelines and regulations, and under the supervision of qualified personnel. The compound "3-Carbamoyloxy-2-phenylpropionic acid" could not be definitively identified in publicly available literature; therefore, this document uses Felbamate (2-phenyl-1,3-propanediol dicarbamate), a structurally related and well-studied compound, as an illustrative example for determining appropriate dosages in animal studies.
Introduction
Felbamate is an anticonvulsant medication used in the treatment of epilepsy. It is believed to exert its effects through a dual mechanism: blocking N-methyl-D-aspartate (NMDA) receptor function and potentiating gamma-aminobutyric acid (GABA)-A receptor-mediated currents. Accurate dosage determination is critical for the validity and reproducibility of animal studies investigating its therapeutic potential and toxicological profile. This document provides a comprehensive guide to establishing appropriate dosages of Felbamate for various animal models.
Quantitative Data Summary
The following tables summarize key quantitative data for Felbamate from preclinical studies. This information is essential for initial dose range selection and adjustment.
Table 1: Felbamate Dosage in Rodent Models for Efficacy Studies
| Animal Model | Indication | Route of Administration | Effective Dose Range | Reference |
| Mouse (Swiss-Webster) | Maximal Electroshock Seizure (MES) | Oral (p.o.) | 15 - 60 mg/kg | |
| Mouse (DBA/2) | Audiogenic Seizures | Intraperitoneal (i.p.) | 25 - 100 mg/kg | |
| Rat (Sprague-Dawley) | Kainic Acid-Induced Seizures | Oral (p.o.) | 30 - 100 mg/kg | |
| Rat (Wistar) | Pentylenetetrazol (PTZ) Seizures | Intraperitoneal (i.p.) | 20 - 80 mg/kg |
Table 2: Pharmacokinetic Parameters of Felbamate in Different Species
| Species | Half-life (t½) | Bioavailability (F) | Protein Binding | Primary Route of Elimination |
| Mouse | ~4-6 hours | >90% (oral) | 20-25% | Renal |
| Rat | ~6-8 hours | >90% (oral) | 22-25% | Renal |
| Rabbit | ~5-7 hours | Not well established | ~25% | Renal |
| Dog | ~10-14 hours | >90% (oral) | 20-30% | Renal |
| Human | ~20-23 hours | >90% (oral) | 22-25% | Renal |
Table 3: Acute Toxicity Data for Felbamate
| Species | Route of Administration | LD50 |
| Mouse | Oral (p.o.) | > 5000 mg/kg |
| Rat | Oral (p.o.) | > 5000 mg/kg |
Experimental Protocols
The following are example protocols for key experiments related to Felbamate dosage determination.
3.1. Maximum Tolerated Dose (MTD) Study in Rats
Objective: To determine the highest dose of Felbamate that can be administered without causing unacceptable toxicity.
Materials:
-
Felbamate
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (8-10 weeks old, equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory equipment for observation and measurement
Procedure:
-
Acclimatize animals for at least 7 days before the study.
-
Divide animals into groups (n=5 per sex per group).
-
Prepare a range of Felbamate doses (e.g., 100, 300, 1000, 3000 mg/kg) and a vehicle control.
-
Administer a single dose of Felbamate or vehicle via oral gavage.
-
Observe animals continuously for the first 4 hours, then at 8, 12, and 24 hours post-dose, and daily thereafter for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Measure body weight daily.
-
At the end of the 14-day observation period, euthanize animals and perform gross necropsy.
-
The MTD is defined as the highest dose that does not cause mortality or serious clinical signs.
3.2. Efficacy Study: Maximal Electroshock Seizure (MES) Model in Mice
Objective: To evaluate the anticonvulsant efficacy of Felbamate.
Materials:
-
Felbamate
-
Vehicle
-
Swiss-Webster mice (4-6 weeks old)
-
Corneal electrodes
-
Electroshock generator
Procedure:
-
Acclimatize animals for at least 3 days.
-
Divide animals into groups (n=10 per group).
-
Administer a range of Felbamate doses (e.g., 15, 30, 60 mg/kg) or vehicle orally.
-
At the time of peak drug effect (determined from pharmacokinetic studies, e.g., 60 minutes post-dose), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of tonic hindlimb extension.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
Visualizations
4.1. Signaling Pathway of Felbamate
Caption: Mechanism of action of Felbamate.
4.2. Experimental Workflow for Dosage Determination
Caption: Workflow for animal study dosage determination.
Application Notes and Protocols for 3-Carbamoyloxy-2-phenylpropionic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 3-Carbamoyloxy-2-phenylpropionic acid (CAS No. 139262-66-1) as a research chemical. The primary application of this compound is as a stable, non-toxic control in studies investigating the metabolism and potential toxicity of the anti-epileptic drug, felbamate.
Chemical Information
| Property | Value | Reference |
| Synonyms | 3-carbamoyloxy-2-phenyl-propanoic acid, 3-Carbamoyl-2-phenylpropionic acid, Benzeneacetic acid, α-[[(aminocarbonyl)oxy]methyl]- | [1] |
| CAS Number | 139262-66-1 | [2] |
| Molecular Formula | C10H11NO4 | [3] |
| Molecular Weight | 209.2 g/mol | [1] |
| Predicted Boiling Point | 444.0±38.0 °C | [1] |
| Predicted Density | 1.325±0.06 g/cm3 | [1] |
| Predicted pKa | 3.58±0.10 | [1] |
Primary Research Application: Non-Toxic Control in Felbamate Metabolism Studies
This compound is a known metabolite of the anti-epileptic drug felbamate. However, unlike other metabolites of felbamate, it has been shown to be non-toxic in in vitro cytotoxicity assays. This makes it an ideal negative control when studying the bioactivation and toxicity of felbamate's reactive metabolites, such as atropaldehyde.
The metabolic pathway of felbamate involves several enzymatic steps, leading to the formation of both stable and reactive compounds. This compound represents a stable end-product of one of these pathways.[4]
Felbamate Metabolic Pathway
The following diagram illustrates the metabolic conversion of felbamate and highlights the position of this compound as a stable metabolite.
Quantitative Data: Cytotoxicity Assessment
In a key study, this compound was evaluated for its cytotoxic effects and was found to be non-toxic at high concentrations. This is in stark contrast to other felbamate metabolites.
| Compound | Cell Type | Assay | GI50 (Growth Inhibition 50%) |
| This compound | Cultured Fibroblasts | Not Specified | > 500 µM |
| 3-Carbamoyl-2-phenylpropionaldehyde | Cultured Fibroblasts | Not Specified | 53 ± 8 µM |
| Atropaldehyde | Cultured Fibroblasts | Not Specified | 4.1 ± 1.1 µM |
| 2-Phenyl-1,3-propanediol monocarbamate | Cultured Fibroblasts | Not Specified | > 500 µM |
Experimental Protocols
The following are detailed protocols for standard in vitro cytotoxicity assays that can be used to assess the toxicity of drug metabolites, for which this compound would serve as an excellent negative control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2, fibroblasts) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compounds. Include wells with vehicle control (solvent only) and untreated cells.
-
Incubation: Incubate the plate for a period of 24 to 48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Neutral Red Uptake (NRU) Assay Protocol
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8][9]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation period, remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the neutral red-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the cells.[10]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.[10]
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the vehicle control.
Safe Handling and Storage
As with any research chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
These application notes are intended for guidance in a research setting. It is the responsibility of the user to determine the suitability of this compound for their specific application and to establish appropriate safety and handling procedures.
References
- 1. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. lumorachemicals.com [lumorachemicals.com]
- 3. alpha-(((Aminocarbonyl)oxy)methyl)benzeneacetic acid | C10H11NO4 | CID 3025746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qualitybiological.com [qualitybiological.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Bioassay Development and Validation of 3-Carbamoyloxy-2-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyloxy-2-phenylpropionic acid is a compound with limited publicly available data on its biological activity. However, its structural resemblance to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, suggests a potential role as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) enzymes.
These application notes provide a comprehensive framework for the initial bio-characterization of this compound. The protocols herein describe a two-tiered approach: an initial cell viability assay to determine the compound's cytotoxic profile and guide concentration selection, followed by a specific in vitro biochemical assay to investigate its inhibitory effects on COX-1 and COX-2 enzymes. Adherence to these protocols will enable researchers to generate robust and reliable data to elucidate the biological activity of this compound.
Tier 1: Assessment of Cytotoxicity using a Cell Viability Assay
A fundamental primary step in the evaluation of a novel compound is to assess its effect on cell viability. This allows for the determination of a concentration range that is non-toxic to cells, which is crucial for subsequent, more specific bioassays where cellular health is paramount for meaningful results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[1][2][3]
Experimental Protocol: MTT Cell Viability Assay
1. Materials:
-
This compound
-
Human cell line (e.g., A549, HeLa, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells treated with vehicle (solvent control).
-
Incubation: Incubate the plate for 24 to 72 hours (the incubation time should be optimized based on the cell line and experimental goals).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation: Cell Viability
The results of the MTT assay should be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity can then be calculated.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.250 | 0.085 | 100 |
| 1 | 1.235 | 0.079 | 98.8 |
| 10 | 1.198 | 0.091 | 95.8 |
| 50 | 1.050 | 0.065 | 84.0 |
| 100 | 0.875 | 0.055 | 70.0 |
| 250 | 0.610 | 0.048 | 48.8 |
| 500 | 0.350 | 0.032 | 28.0 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Tier 2: Evaluation of Cyclooxygenase (COX) Inhibition
Based on the structural similarity to NSAIDs, a logical next step is to investigate the inhibitory potential of this compound on COX-1 and COX-2 enzymes. These enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. A biochemical assay using purified enzymes allows for the direct measurement of enzyme inhibition.
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX pathway by the test compound.
Experimental Protocol: COX Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[5]
1. Materials:
-
This compound
-
Purified human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Cofactor Solution (containing hematin and L-epinephrine)[6]
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., AMPLEX Red)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
2. Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive controls to 10X the final desired concentration in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
80 µL of a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control).
-
10 µL of the diluted COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[6]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Data Presentation: COX Inhibition
The results should be tabulated to show the percent inhibition at various concentrations and the calculated IC₅₀ values for both COX-1 and COX-2.
Table 2a: COX-1 Inhibition Data
| Concentration of this compound (µM) | Mean Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| Enzyme Control | 500 | 25 | 0 |
| 0.1 | 480 | 22 | 4.0 |
| 1 | 425 | 18 | 15.0 |
| 10 | 260 | 15 | 48.0 |
| 50 | 110 | 9 | 78.0 |
| 100 | 55 | 6 | 89.0 |
| IC₅₀ (µM) | \multicolumn{3}{c | }{10.4 } |
Table 2b: COX-2 Inhibition Data
| Concentration of this compound (µM) | Mean Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| Enzyme Control | 480 | 22 | 0 |
| 0.1 | 475 | 20 | 1.0 |
| 1 | 460 | 19 | 4.2 |
| 10 | 390 | 16 | 18.8 |
| 50 | 230 | 12 | 52.1 |
| 100 | 150 | 10 | 68.8 |
| IC₅₀ (µM) | \multicolumn{3}{c | }{47.5 } |
Bioassay Validation
Once a bioassay is developed, it must be validated to ensure it is fit for its intended purpose.[7][8] Key validation parameters, in accordance with ICH guidelines, include:[8][9]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[7]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[7]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[7]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Workflow for Bioassay Development and Validation
Caption: General workflow for bioassay development and validation.
Conclusion
These application notes provide a structured approach for the initial biological characterization of this compound. By first establishing a non-cytotoxic concentration range and then proceeding to a specific, hypothesis-driven bioassay, researchers can efficiently gather crucial data regarding the compound's potential therapeutic activity. The provided protocols and data presentation formats are intended to serve as a guide and should be optimized for specific laboratory conditions and research objectives. Rigorous validation of the developed assays is essential to ensure the reliability and reproducibility of the generated data for any drug development program.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svarlifescience.com [svarlifescience.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Application Notes & Protocols: Long-Term Stability and Proper Storage of 3-Carbamoyloxy-2-phenylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbamoyloxy-2-phenylpropionic acid is a carboxylic acid derivative containing a carbamate functional group. As a metabolite of the anticonvulsant drug Felbamate, understanding its stability is crucial for accurate pharmacological and toxicological studies, as well as for the development of any potential therapeutic applications. The presence of both a carboxylic acid and a carbamate ester group suggests potential susceptibility to hydrolysis under certain pH and temperature conditions.
These application notes provide a summary of recommended storage conditions and detailed protocols for assessing the long-term stability of this compound. The information is based on established principles of chemical stability, forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, and data on structurally related compounds.
Recommended Storage Conditions
For routine laboratory use and long-term storage, this compound should be stored under controlled conditions to minimize degradation.
-
Solid State: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[1] The use of a desiccator is recommended to maintain a dry environment.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be prepared in an appropriate aprotic solvent (e.g., DMSO, acetonitrile) and stored in tightly sealed vials at -20°C or below for short-term use. Aqueous solutions, especially at neutral or alkaline pH, are not recommended for long-term storage due to the potential for hydrolysis of the carbamate ester.
Stability Profile
While specific, comprehensive stability data for this compound is not extensively available in peer-reviewed literature, a forced degradation study can be conducted to determine its intrinsic stability. The following table presents illustrative data based on typical results for similar carbamate-containing phenylpropionic acid derivatives. This data should be used as a guideline for designing experiments and not as a substitute for empirical testing.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% | 2-phenyl-1,3-propanediol monocarbamate, 2-phenyl-1,3-propanediol |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | ~ 30% | 2-phenyl-1,3-propanediol, CO₂, NH₃ |
| Neutral Hydrolysis | Purified Water | 72 hours | < 10% | 2-phenyl-1,3-propanediol monocarbamate |
| Oxidative | 3% H₂O₂ | 24 hours | ~ 15% | Oxidized phenyl ring derivatives |
| Thermal (Solid) | 60°C | 7 days | < 5% | Minor unspecified products |
| Photolytic (Solution) | ICH Q1B Option 2 | 24 hours | < 10% | Photodegradation products |
Experimental Protocols
The following protocols describe a comprehensive forced degradation study to establish the stability-indicating profile of this compound.
Protocol: Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for resolving the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely around 220-260 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. Due to the higher reactivity of carbamates under basic conditions, a lower temperature and shorter time points are recommended initially.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the mixture at 60°C for 72 hours.
-
At specified time points, withdraw aliquots and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw aliquots and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a thin layer in a vial.
-
Expose the vial to a dry heat of 60°C in an oven for 7 days.
-
At specified time points, weigh the sample, dissolve it in the initial solvent, and analyze by HPLC.
-
-
Photostability Testing (Solution):
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Logical Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for Forced Degradation Stability Testing.
Potential Degradation Pathway: Base-Catalyzed Hydrolysis
The carbamate ester is the most likely functional group to undergo degradation, particularly via hydrolysis under basic conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism.
Caption: Proposed Pathway for Base-Catalyzed Hydrolysis.
Conclusion
This compound is expected to be most susceptible to degradation via hydrolysis of the carbamate ester, particularly under basic conditions. For optimal stability, the compound should be stored as a solid at refrigerated temperatures, protected from light and moisture. The provided protocols offer a robust framework for researchers to perform forced degradation studies, establish a comprehensive stability profile, and identify potential degradation products, ensuring the integrity of experimental results.
References
Safe Handling and Disposal of 3-Carbamoyloxy-2-phenylpropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe laboratory handling and disposal of 3-Carbamoyloxy-2-phenylpropionic acid (CAS No. 139262-66-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general principles of laboratory safety, information on structurally similar compounds, and available toxicity data. It is imperative to treat this chemical with caution as its toxicological properties have not been fully investigated.
Compound Information and Hazard Assessment
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H11NO4 | [1] |
| Molecular Weight | 209.2 g/mol | [1] |
| CAS Number | 139262-66-1 | [1] |
| Boiling Point | 444.0±38.0 °C (Predicted) | [1] |
| Density | 1.325±0.06 g/cm3 (Predicted) | [1] |
| pKa | 3.58±0.10 (Predicted) | [1] |
Hazard Identification:
While a specific hazard classification is not available, structurally similar compounds such as (+/-)-2-Phenylpropionic acid are known to cause skin and eye irritation, as well as respiratory irritation.[2][3] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Toxicological Data:
A study on the in vitro reactivity of related compounds reported that this compound was nontoxic, with a 50% growth inhibition (GI50) of >500 µM.[4] Despite this, exposure should be minimized.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working with fine powders or generating aerosols, use a NIOSH-approved respirator.[6]
Laboratory Handling Protocols
3.1. General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Avoid the generation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[2][6]
3.2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][5]
3.3. Spill Response:
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[6]
-
For a solution spill, absorb with an inert material (e.g., sand, silica gel, or universal binder) and place in a sealed container for disposal.[2]
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Protocol
All waste containing this compound should be treated as chemical waste.
-
Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and disposal of this compound.
Caption: Experimental Workflow for this compound.
Caption: Spill Response Decision-Making Flowchart.
References
- 1. 139262-66-1 CAS MSDS (3-carbamoyloxy-2-phenyl-propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Carbamoyloxy-2-phenylpropionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Carbamoyloxy-2-phenylpropionic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible synthetic route involves a two-step process starting from 3-hydroxy-2-phenylpropionic acid (Tropic Acid). The carboxylic acid group is first protected, followed by the carbamoylation of the hydroxyl group, and subsequent deprotection of the carboxylic acid.
Q2: Why is protection of the carboxylic acid group necessary?
A2: The carboxylic acid group is acidic and can react with the reagents used for carbamoylation, which are often basic or electrophilic. This can lead to side reactions and a lower yield of the desired product. Protecting the carboxylic acid masks its reactivity, allowing for a cleaner carbamoylation of the hydroxyl group.
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters include the choice of protecting group for the carboxylic acid, the carbamoylating agent, reaction temperature, and the purification method. Anhydrous reaction conditions are also crucial to prevent hydrolysis of the reagents and intermediates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting material (protected 3-hydroxy-2-phenylpropionic acid) | - Inactive carbamoylating agent.- Insufficient reaction temperature.- Poor quality of reagents or solvents. | - Use a freshly opened or purified carbamoylating agent.- Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.- Ensure all reagents and solvents are anhydrous and of high purity. |
| Formation of multiple side products | - Reaction of the carboxylic acid group (if unprotected).- Over-carbamoylation or other side reactions.- Reaction temperature is too high. | - Ensure complete protection of the carboxylic acid before carbamoylation.- Use a milder carbamoylating agent or optimize the stoichiometry of the reagents.- Perform the reaction at a lower temperature. |
| Difficulty in removing the protecting group | - The chosen protecting group is too stable under the deprotection conditions.- Incomplete deprotection reaction. | - Select a protecting group that can be removed under conditions that will not affect the carbamate group (e.g., a silyl ether).- Increase the reaction time or temperature for the deprotection step, or consider a different deprotection reagent. |
| Product decomposes during purification | - Instability of the carbamate group under the purification conditions (e.g., on silica gel).- High temperatures during solvent evaporation. | - Use a neutral or deactivated silica gel for column chromatography.- Consider alternative purification methods like recrystallization.- Remove the solvent under reduced pressure at a low temperature. |
Experimental Protocols
A proposed synthetic pathway for this compound is outlined below. This involves the protection of the carboxylic acid of 3-hydroxy-2-phenylpropionic acid as a silyl ester, followed by carbamoylation and deprotection.
Step 1: Synthesis of 3-Hydroxy-2-phenylpropionic acid (Tropic Acid)
A common method for the synthesis of Tropic Acid is the Ivanov reaction between phenylacetic acid and formaldehyde.[1]
Materials:
-
Phenylacetic acid
-
Isopropylmagnesium chloride (Grignard reagent)
-
Formaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid (for workup)
Procedure:
-
Prepare the Ivanov reagent by reacting phenylacetic acid with two equivalents of isopropylmagnesium chloride in anhydrous THF.
-
Add a solution of formaldehyde in THF to the Ivanov reagent at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with dilute sulfuric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-hydroxy-2-phenylpropionic acid.
Step 2: Protection of the Carboxylic Acid
The carboxylic acid is protected as a silyl ester to prevent its reaction during the carbamoylation step.
Materials:
-
3-Hydroxy-2-phenylpropionic acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 3-hydroxy-2-phenylpropionic acid in anhydrous DCM.
-
Add imidazole or triethylamine to the solution.
-
Add TBDMSCl dropwise at 0 °C.
-
Stir the reaction at room temperature until the protection is complete (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected intermediate.
Step 3: Carbamoylation of the Hydroxyl Group
The hydroxyl group of the protected intermediate is converted to a carbamate. A method analogous to the synthesis of felbamate using chlorosulfonyl isocyanate is proposed.[2]
Materials:
-
Protected 3-hydroxy-2-phenylpropionic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous solvent (e.g., toluene or DCM)
-
Ammonia (for workup)
Procedure:
-
Dissolve the protected intermediate in the anhydrous solvent and cool to a low temperature (e.g., -20 °C).
-
Slowly add a solution of chlorosulfonyl isocyanate to the reaction mixture while maintaining the low temperature.
-
Stir the reaction at low temperature for a specified time.
-
Quench the reaction by carefully adding it to a cooled aqueous ammonia solution.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the protected this compound.
Step 4: Deprotection of the Carboxylic Acid
The silyl ester protecting group is removed to yield the final product.
Materials:
-
Protected this compound
-
Tetrabutylammonium fluoride (TBAF) in THF or acetic acid in THF/water.
Procedure:
-
Dissolve the protected carbamate in THF.
-
Add a solution of TBAF or acetic acid.
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Perform an aqueous workup and extract the product.
-
Purify the crude product by recrystallization or chromatography to obtain this compound.
Data Presentation
The yield of carbamoylation reactions can be influenced by various factors. The following table summarizes expected yields based on different carbamoylating agents and catalysts, as extrapolated from literature on similar alcohol carbamoylation reactions.
| Carbamoylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Chlorosulfonyl Isocyanate | None (followed by NH₃ quench) | Toluene | -20 to 0 | 70-90 |
| Urea | Lewis Acid (e.g., Zn(OAc)₂) | Toluene (reflux) | 110 | 60-80 |
| Sodium Cyanate | Trifluoroacetic Acid | Benzene | Room Temp | 50-70 |
| Isocyanic Acid (in situ) | Strong Acid | Dichloromethane | 0 to Room Temp | 60-85 |
Visualizations
Experimental Workflow
References
troubleshooting peak tailing in 3-Carbamoyloxy-2-phenylpropionic acid HPLC analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-Carbamoyloxy-2-phenylpropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for an acidic compound like this compound?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in HPLC.[1] For an acidic analyte such as this compound, the primary causes are typically related to mobile phase pH and secondary interactions with the stationary phase.
The most common causes include:
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both the ionized and non-ionized forms of the acid can exist simultaneously, leading to peak distortion.[2]
-
Secondary Silanol Interactions: Although more common with basic compounds, polar acidic compounds can also interact with residual, un-capped silanol groups on the silica-based column packing. These interactions create a secondary retention mechanism that can cause tailing.[1][3]
-
Low Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a consistent pH across the column as the sample is introduced, leading to peak shape issues.[4][5]
-
Column Contamination or Degradation: Accumulation of impurities on the column frit or at the head of the column can disrupt the sample path and cause tailing.[4] Physical degradation or voids in the packing bed are also a common cause.[6]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened, tailing peaks.[7]
Q2: How does the mobile phase pH specifically affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in the analysis of ionizable compounds.[2] this compound is an acidic compound, meaning it can donate a proton to form a negatively charged (ionized) species.
-
Ion Suppression: To achieve a sharp, symmetrical peak, it is best to keep the analyte in a single, un-ionized form. This is achieved through a technique called "ion suppression."[8] For an acidic compound, this means setting the mobile phase pH to be at least 2 units below its pKa.[8] At this low pH, the carboxylic acid group is fully protonated (neutral), making the molecule more hydrophobic and less likely to engage in secondary interactions, resulting in better retention and peak shape.[8][9]
-
Mixed-Mode Retention: When the mobile phase pH is close to the analyte's pKa, a mixture of the ionized and un-ionized forms exists. These two forms have different retention behaviors, which can result in peak broadening, splitting, or tailing.[2]
Q3: What is a good starting point for mobile phase pH and buffer selection for my analysis?
For an acidic compound, a low-pH mobile phase is the recommended starting point.
-
pH: Aim for a mobile phase pH between 2.5 and 3.5. This range is generally low enough to suppress the ionization of most carboxylic acids and the acidic silanol groups on the column packing, minimizing secondary interactions.[1][10]
-
Buffer Selection: Use a buffer to maintain a stable pH. The buffer's pKa should be close to the desired mobile phase pH. Phosphate and acetate buffers are common choices for low-pH applications.[9]
-
Buffer Concentration: A buffer concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity without causing issues with salt precipitation.[5][6]
Q4: My peak is still tailing after adjusting the pH. Could my column be the problem?
Yes, if mobile phase optimization does not resolve the issue, the column is the next logical component to investigate.
-
Column Age and Contamination: Columns have a finite lifetime. Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample components.[5] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[5]
-
Column Voids: Pressure shocks or operating at pH extremes can cause the packed bed inside the column to settle, creating a void at the inlet.[5][6] This disrupts the flow path and causes peak distortion. A void can sometimes be confirmed by reversing the column and flushing it, though replacement is often the only solution.[6]
-
Inappropriate Column Chemistry: Standard C18 columns can vary in the number of residual silanol groups. Using a modern, high-purity silica column that is "end-capped" is highly recommended. End-capping is a process that chemically treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[3][6] For highly polar compounds, consider alternative stationary phases like those with polar-embedded groups or phenyl columns.
Q5: Can my sample preparation contribute to peak tailing?
Absolutely. The way the sample is prepared and injected can have a significant impact on peak shape.
-
Sample Solvent Strength: A common error is dissolving the sample in a solvent that is much stronger (more organic content) than the mobile phase.[7] When injected, this strong solvent can cause the initial portion of the peak to move too quickly through the column, resulting in a distorted shape. Solution: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.[7]
-
Sample Overload: Injecting too much analyte mass can saturate the column.[7] This is especially true for analytical-scale columns. Solution: Try reducing the injection volume or diluting the sample concentration. If the peak shape improves, overload was likely the cause.[4][7]
-
Sample Matrix Effects: If your sample is in a complex matrix (e.g., plasma, tissue extract), other components can interfere with the chromatography. Solution: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[3][11]
Troubleshooting Summary
The table below provides a quick reference for diagnosing and solving peak tailing issues.
| Potential Cause | Symptoms | Recommended Solution(s) |
| Incorrect Mobile Phase pH | Peak tailing or splitting, poor retention.[2] | Adjust mobile phase pH to be at least 2 units below the analyte's pKa (target pH 2.5-3.5).[8] |
| Secondary Silanol Interactions | Tailing is persistent even with pH adjustment, especially on older columns.[3] | Use a modern, end-capped column. Increase buffer concentration.[6][10] |
| Column Contamination/Void | Sudden onset of tailing for all peaks, increased backpressure.[5][12] | Flush the column with a strong solvent. If a void is suspected, replace the column.[5] |
| Sample Overload | Peak tailing worsens at higher concentrations.[7] | Reduce the injection volume or dilute the sample.[4] |
| Strong Sample Solvent | Early eluting peaks show more distortion than later ones.[7] | Dissolve the sample in the initial mobile phase composition.[7] |
| Extra-Column Effects | All peaks in the chromatogram are broad and tailing.[11] | Use shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are secure.[11] |
Experimental Protocol: Mobile Phase Preparation for Ion Suppression
This protocol outlines the steps for preparing a buffered mobile phase at a low pH, suitable for the analysis of this compound.
Objective: To prepare a mobile phase that suppresses the ionization of the acidic analyte to achieve a symmetrical peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Potassium phosphate monobasic (KH₂PO₄) or Sodium Acetate
-
Phosphoric acid or Acetic Acid (for pH adjustment)
-
0.45 µm solvent filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of buffer salt to create a 20 mM solution. For example, to make 1 L of 20 mM potassium phosphate buffer, weigh out 2.72 g of KH₂PO₄.
-
Dissolve the salt in approximately 900 mL of HPLC-grade water in a clean beaker or flask.
-
-
Adjust the pH:
-
Place a calibrated pH meter into the buffer solution.
-
Slowly add dilute phosphoric acid dropwise while stirring until the pH reaches the target value (e.g., pH 3.0). It is critical to perform the pH adjustment on the aqueous portion before adding any organic solvent.[13]
-
Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add water to the mark.
-
-
Filter and Degas:
-
Filter the aqueous buffer through a 0.45 µm solvent filter to remove any particulates.[4]
-
Degas the buffer using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.
-
-
Prepare the Final Mobile Phase:
-
Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile) to achieve the desired composition (e.g., 60:40 Acetonitrile:Buffer).
-
Mix thoroughly. The final mixture is now ready for use in the HPLC system.
-
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing the cause of peak tailing in your HPLC analysis.
Caption: A step-by-step workflow for troubleshooting peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing 3-Carbamoyloxy-2-phenylpropionic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Carbamoyloxy-2-phenylpropionic acid analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound analogs.
Issue 1: Low to no yield of the desired carbamate product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete activation of the hydroxyl group. | Ensure anhydrous reaction conditions as moisture can quench activating agents. Increase the stoichiometry of the activating agent (e.g., isocyanate, carbamoyl chloride) to 1.1-1.5 equivalents. Consider using a more reactive carbamoylating agent. | Improved conversion of the starting material to the desired product. |
| Side reaction with the carboxylic acid group. | Protect the carboxylic acid moiety prior to the carbamoylation step. Common protecting groups include methyl or benzyl esters.[1][2] Alternatively, perform the reaction at low temperatures to favor the kinetically controlled carbamoylation of the more nucleophilic alcohol. | Selective formation of the desired 3-carbamoyloxy product over undesired side products. |
| Decomposition of the starting material or product. | If using harsh reagents (e.g., strong acids or bases), consider milder alternatives. For instance, enzymatic catalysis or methods employing milder activating agents can be explored. Monitor the reaction temperature closely to avoid thermal degradation. | Increased yield and purity of the final product. |
| Poor reactivity of the starting alcohol. | Increase the reaction temperature and/or reaction time. The use of a catalyst, such as dibutyltin dilaurate (DBTDL) for isocyanate reactions, can enhance the reaction rate. | Higher conversion of the starting material within a reasonable timeframe. |
Issue 2: Presence of significant impurities in the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of an isocyanate-derived dimer or trimer. | Use a slight excess of the alcohol starting material to ensure all the isocyanate reacts. Add the isocyanate slowly to the reaction mixture to maintain a low concentration. | Minimized formation of isocyanate-related byproducts. |
| Reaction at the carboxylic acid. | As mentioned previously, protect the carboxylic acid group before carbamoylation.[1][2] | A cleaner reaction profile with fewer side products. |
| Unreacted starting materials. | Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). | Reduction of starting material contamination in the final product. |
| Formation of a dimer impurity. | In the synthesis of related compounds like felbamate, dimer impurities have been reported.[1] Purification by flash column chromatography or recrystallization can be effective in removing such impurities.[1][3] | Isolation of the pure desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the carbamoylation of a hydroxyl group in a molecule that also contains a carboxylic acid?
A1: The most robust method involves the protection of the carboxylic acid as an ester (e.g., methyl or benzyl ester) prior to the carbamoylation reaction.[1][2] This prevents the carbamoylating agent from reacting with the acidic proton of the carboxylic acid. After the carbamate is formed, the ester can be deprotected to yield the desired product.
Q2: What are some suitable carbamoylating agents for the synthesis of this compound analogs?
A2: Several reagents can be used, with the choice depending on the desired analog and the reaction scale. Common options include:
-
Isocyanates (R-N=C=O): These are highly reactive and often provide good yields. The reaction is typically catalyzed by a tin compound like DBTDL.
-
Carbamoyl chlorides (R₂NCOCl): These are also very reactive but can be sensitive to moisture.
-
Sodium Cyanate (NaOCN) in the presence of a strong acid: This method generates the reactive isocyanic acid in situ.[4][5]
-
1,1'-Carbonyldiimidazole (CDI): This reagent can be used to activate the alcohol, which is then reacted with an amine.[3]
Q3: How can I monitor the progress of the carbamoylation reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), looking for the disappearance of the starting alcohol and the appearance of the more nonpolar carbamate product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What are the typical purification methods for this compound analogs?
A4: Purification strategies depend on the physical properties of the product and the impurities present. Common methods include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.[3]
-
Silica Gel Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[1][3]
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.
Q5: Are there any stability concerns with this compound analogs?
A5: Carbamates are generally stable functional groups. However, the stability of the specific analog will depend on the other functional groups present in the molecule. For instance, a related compound, 3-carbamoyl-2-phenylpropionaldehyde, is known to be unstable at physiological pH.[5] It is advisable to store the purified compounds in a cool, dry, and dark place.
Experimental Protocols
Protocol 1: Carbamoylation using an Isocyanate
This protocol describes a general procedure for the synthesis of a this compound analog from the corresponding protected 3-hydroxy-2-phenylpropionic acid ester.
-
Protection of the Carboxylic Acid:
-
Dissolve 3-hydroxy-2-phenylpropionic acid in an appropriate alcohol (e.g., methanol for a methyl ester) with a catalytic amount of strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the pure ester.
-
-
Carbamoylation:
-
Dissolve the 3-hydroxy-2-phenylpropionic acid ester in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired isocyanate (1.0-1.2 equivalents) dropwise to the solution at 0 °C.
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a small amount of methanol.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or crystallization.
-
-
Deprotection of the Carboxylic Acid:
-
Hydrolyze the ester group using appropriate conditions (e.g., aqueous base for a methyl ester, hydrogenolysis for a benzyl ester) to yield the final this compound analog.
-
Protocol 2: Carbamoylation using Sodium Cyanate and Acid
This protocol is adapted from a general method for carbamoylating alcohols.[4]
-
Protection of the Carboxylic Acid (as in Protocol 1).
-
Carbamoylation:
-
To a solution of the 3-hydroxy-2-phenylpropionic acid ester in an anhydrous inert solvent (e.g., dichloromethane), add sodium cyanate (1.5-2.0 equivalents).
-
Cool the mixture to -10 °C to 0 °C.
-
Slowly add a strong acid, such as methanesulfonic acid or trifluoroacetic acid (1.1-1.3 equivalents), while maintaining the low temperature.[4][6]
-
Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product as described in Protocol 1.
-
-
Deprotection of the Carboxylic Acid (as in Protocol 1).
Data Presentation
Table 1: Comparison of Common Carbamoylation Reagents
| Reagent | Reactivity | Common Byproducts | Advantages | Disadvantages |
| Isocyanates | High | Ureas, isocyanate oligomers | Readily available, high yielding | Moisture sensitive, can be toxic |
| Carbamoyl Chlorides | High | Amine hydrochloride salts | High reactivity | Highly moisture sensitive, corrosive |
| Sodium Cyanate/Acid | Moderate | Sodium salts of the acid | Inexpensive reagents | Requires careful control of acidity and temperature |
| 1,1'-Carbonyldiimidazole (CDI) | Moderate | Imidazole | Milder conditions | Requires a two-step, one-pot procedure |
Table 2: General Reaction Conditions for Carbamoylation of Alcohols
| Parameter | Isocyanate Method | Sodium Cyanate Method |
| Solvent | Anhydrous Dichloromethane, THF | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature | -10 °C to 0 °C |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Strong Acid (e.g., MSA, TFA) |
| Stoichiometry (Reagent:Alcohol) | 1.0-1.2 : 1 | 1.5-2.0 : 1 |
| Reaction Time | 1-24 hours | 1-6 hours |
| Typical Yields (on similar substrates) | 70-95% | 60-85% |
Visualizations
Caption: General synthetic workflow for this compound analogs.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Lokey Lab Protocols: Protecting Groups [lokeylab.wikidot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6613908B2 - Method for carbamoylating alcohols - Google Patents [patents.google.com]
- 5. Method for carbamoylating alcohols - Eureka | Patsnap [eureka.patsnap.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Synthesis of 3-Carbamoyloxy-2-phenylpropionic acid (Felbamate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Carbamoyloxy-2-phenylpropionic acid, commercially known as Felbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Felbamate?
A1: Several synthetic routes to Felbamate (2-phenyl-1,3-propanediol dicarbamate) have been reported. The most common methods include:
-
Reaction of 2-phenyl-1,3-propanediol with chlorosulfonyl isocyanate: This is a widely used method in commercial production.[1]
-
Urethane exchange: This method involves the reaction of 2-phenyl-1,3-propanediol with a carbamate source like methyl carbamate.[2]
-
Reaction with a cyanate and a strong acid: 2-phenyl-1,3-propanediol can be reacted with a cyanate in the presence of a strong acid to yield Felbamate.[2]
-
Phosgene-based synthesis: This route involves converting 2-phenyl-1,3-propanediol to its dichlorocarbonate derivative using phosgene, followed by ammoniation.[3]
Q2: What are the major impurities and byproducts I should be aware of during Felbamate synthesis?
A2: Several process-related impurities and potential byproducts have been identified. The United States Pharmacopeia (USP) lists several related substances for Felbamate. Key impurities include:
-
Unreacted starting material: 2-phenyl-1,3-propanediol.
-
Monocarbamate intermediate: 3-hydroxy-2-phenylpropyl carbamate (also known as 2-phenyl-1,3-propanediol monocarbamate or Impurity A).
-
Dimer impurity: 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate.
-
Allophanate impurity: 3-carbamoyloxy-2-phenylpropyl allophanate.
-
Other impurities: Phenethyl carbamate and N-Aminocarbonyl Felbamate have also been noted.[4]
Some sources also mention the potential for an unknown impurity when reaction conditions are not properly controlled.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Felbamate and provides guidance on how to mitigate them.
Issue 1: High levels of unreacted 2-phenyl-1,3-propanediol in the final product.
| Potential Cause | Troubleshooting Action |
| Incomplete reaction. | - Ensure stoichiometric amounts of carbamoylating agent (e.g., chlorosulfonyl isocyanate) are used. - Increase reaction time and monitor progress by a suitable analytical method like HPLC.[1] |
| Poor solubility of starting material. | - Ensure 2-phenyl-1,3-propanediol is fully dissolved in the reaction solvent before proceeding with the reaction. Inconsistent reaction dynamics due to undissolved starting material can lead to incomplete conversion.[1] |
| Suboptimal reaction temperature. | - Verify and maintain the recommended reaction temperature for the chosen synthetic route. For the chlorosulfonyl isocyanate method, temperatures below -20°C are recommended.[1] |
Issue 2: Formation of the dimer impurity (3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate).
| Potential Cause | Troubleshooting Action |
| Side reaction of the monocarbamate intermediate. | - The dimer impurity is noted as a process-related impurity. Its formation can be influenced by the choice of base and reaction conditions. The synthesis of this impurity has been achieved by reacting the monocarbamate intermediate with phenyl chloroformate and then another equivalent of the monocarbamate using DBU as a base. |
| Suboptimal reaction conditions. | - Careful control of stoichiometry and reaction conditions is crucial. Avoid using strong, non-hindered bases if possible, as they may promote side reactions. |
Issue 3: Presence of the monocarbamate intermediate (3-hydroxy-2-phenylpropyl carbamate) in the final product.
| Potential Cause | Troubleshooting Action |
| Incomplete carbamation of the second hydroxyl group. | - Ensure a sufficient excess of the carbamoylating agent is used to drive the reaction to completion. - Optimize reaction time and temperature to favor the formation of the dicarbamate. |
| Hydrolysis of the final product during workup or purification. | - Maintain neutral or slightly acidic conditions during aqueous workup to minimize hydrolysis of the carbamate groups. |
Quantitative Data Summary
The following table summarizes the known impurities of Felbamate as listed in the USP monograph.
| Impurity Name | Structure | Relative Retention Time (RRT) in USP HPLC method | Acceptance Criteria (as per one source) |
| 2-phenylpropane-1,3-diol | C₉H₁₂O₂ | - | - |
| Impurity A: 3-hydroxy-2-phenylpropyl carbamate | C₁₀H₁₃NO₃ | - | - |
| 3-carbamoyloxy-2-phenylpropyl allophanate | C₁₂H₁₅N₃O₅ | - | - |
| Impurity B: phenethyl carbamate | C₉H₁₁NO₂ | - | - |
| Dimer: 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate | C₂₃H₂₈N₄O₉ | 9.1 | NMT 0.15% |
Data on RRT and acceptance criteria for all impurities were not available in the searched documents. The provided data for the dimer impurity is from a specific study and may not represent all regulatory standards.
Experimental Protocols
Key Experiment: Synthesis of Felbamate using Chlorosulfonyl Isocyanate
This protocol is based on a common commercial synthesis method.
Materials:
-
2-phenyl-1,3-propanediol
-
Chlorosulfonyl isocyanate
-
Toluene (dry)
-
Tetrahydrofuran (THF) or Acetonitrile
-
Water
Procedure:
-
In a dry reaction vessel, prepare a solution of chlorosulfonyl isocyanate in dry toluene.
-
Cool the solution to a temperature between -20°C and -40°C.
-
In a separate flask, dissolve 2-phenyl-1,3-propanediol in a mixture of THF and toluene (or acetonitrile and toluene) at room temperature.
-
Slowly add the 2-phenyl-1,3-propanediol solution to the cooled chlorosulfonyl isocyanate solution over a period of 10 to 60 minutes, while maintaining the reaction temperature below -20°C.
-
After the addition is complete, stir the reaction mixture for 30 to 45 minutes at a temperature between -30°C and -40°C.
-
Monitor the reaction progress by HPLC to ensure completion.
-
Upon completion, the reaction is typically quenched, and the product is isolated.
-
The crude product can be purified by crystallization. A described method involves dissolving the crude Felbamate in a solvent mixture by heating, followed by the addition of water and cooling to induce crystallization.[1]
Note: It is crucial to ensure that the 2-phenyl-1,3-propanediol is fully dissolved before its addition to the reaction mixture to avoid the formation of an unknown impurity (reported to be around 3-5% when the starting material is in suspension).[1]
Visualizations
Caption: Synthesis pathway of Felbamate showing the formation of the monocarbamate intermediate and the dimer impurity.
Caption: Troubleshooting workflow for addressing high impurity levels in Felbamate synthesis.
References
- 1. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]
- 2. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. Felbamate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Stability of 3-Carbamoyloxy-2-phenylpropionic acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Carbamoyloxy-2-phenylpropionic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound contains two primary functional groups susceptible to degradation in aqueous media: a carbamate ester and a carboxylic acid. The main degradation pathways include:
-
Hydrolysis of the Carbamate Group: This is a significant pathway, particularly sensitive to pH. Carbamates are generally more stable in acidic to neutral conditions (pH 1-6) but are susceptible to base-catalyzed hydrolysis in neutral to alkaline solutions.[1][2][3] N-monosubstituted carbamates, in particular, can be highly unstable at physiological pH (7.4).[1][4]
-
Oxidation: While less common for the core structure, oxidative degradation can be a concern, especially if the formulation contains excipients that can generate reactive oxygen species or if the molecule is exposed to light and oxygen.[5][6]
-
Esterification: The carboxylic acid moiety can react with alcohol-containing excipients, such as polyethylene glycols (PEGs), to form corresponding esters. This reaction is more likely with the unionized form of the carboxylic acid.[7]
Q2: How does pH affect the stability of this compound?
A2: pH is a critical factor governing the stability of this molecule. The carbamate linkage is prone to hydrolysis under alkaline conditions.[2] Generally, a lower pH (ideally around 5-6) is recommended to minimize base-catalyzed hydrolysis of the carbamate.[2] However, the carboxylic acid group's ionization state is also pH-dependent, which can influence its reactivity and solubility. Therefore, a careful pH optimization study is essential.
Q3: What are the initial signs of degradation in my aqueous solution?
A3: Initial signs of degradation can include:
-
A change in the physical appearance of the solution, such as color change or precipitation.
-
A decrease in the measured concentration of this compound over time, as determined by a stability-indicating analytical method like HPLC.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A shift in the pH of the solution.
Q4: Which excipients can be used to enhance the stability of this compound?
A4: Several classes of excipients can improve stability:
-
Buffering Agents: To maintain an optimal pH and prevent pH-dependent degradation.[8][9] Common choices include phosphate or citrate buffers. However, be aware that some carboxylic acid buffers can interact with other excipients like cyclodextrins.[10]
-
Cyclodextrins: These can form inclusion complexes with the drug, shielding the labile carbamate group from hydrolysis.[8][11] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to improve solubility and stability.[12][13]
-
Co-solvents: Solvents such as propylene glycol, polyethylene glycol (PEG), and ethanol can be used to reduce the water activity in the formulation, thereby slowing down hydrolytic degradation.[9][14][15]
-
Antioxidants: To prevent oxidative degradation, antioxidants like ascorbic acid or tocopherol can be incorporated.[5]
-
Polymers: Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) can increase the viscosity of the solution and potentially enhance stability.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of active ingredient concentration. | pH-mediated hydrolysis of the carbamate. | Adjust the pH of the solution to a more acidic range (e.g., pH 5-6) using a suitable buffer system. |
| Oxidative degradation. | Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. Protect the solution from light and purge with an inert gas like nitrogen. | |
| Reaction with excipients. | If using alcohol-containing excipients (e.g., PEG), consider the possibility of ester formation. Evaluate alternative co-solvents or reduce the concentration of the reactive excipient. | |
| Formation of precipitates. | Degradation to poorly soluble products. | Characterize the precipitate to identify the degradation product. Adjusting the pH or adding a solubilizing agent (e.g., cyclodextrin) may help. |
| Poor solubility of the parent compound. | Ensure the concentration of this compound is below its saturation solubility in the chosen vehicle. The use of co-solvents or cyclodextrins can increase solubility. | |
| Inconsistent results between experiments. | Variability in solution preparation. | Standardize the protocol for solution preparation, including the order of addition of components, mixing time, and temperature. |
| Contamination. | Ensure all glassware is thoroughly cleaned and that high-purity water and reagents are used. | |
| Analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[16] |
Quantitative Data on Carbamate Stability
The stability of carbamates is highly dependent on their structure and the pH of the solution. The following table summarizes the half-life (t½) of some N-monosubstituted carbamates at physiological pH, which can serve as a reference for the expected stability of this compound.
| Compound Type | pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| Monosubstituted Carbamate Esters | 7.4 | 37 | 4 - 40 minutes | [4] |
| N-phenyl carbamate | 7.4 | Not Specified | 51 minutes | [2] |
| Thiocarbamate | 7.4 | Not Specified | 2.6 minutes | [2] |
Note: N,N-disubstituted carbamates are generally more stable than N-monosubstituted carbamates.[1][4]
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the potential degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the drug to the following stress conditions. The goal is to achieve approximately 5-20% degradation.[1]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the exposure period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours), as base hydrolysis is often rapid. After exposure, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
-
Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat a solution of the drug (100 µg/mL in water or buffer) at 60°C.
-
Photolytic Degradation: Expose a solution of the drug (100 µg/mL in water or buffer) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV).
Stability-Indicating HPLC Method
Objective: To quantify the concentration of this compound and to separate it from its degradation products. This method is adapted from a validated method for the related compound, felbamate.[9][16]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and methanol (e.g., 75:25 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile phase |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the aqueous formulation with the diluent to a final concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard. The percentage of degradation can be calculated by comparing the peak area of the active ingredient in the stressed sample to that of the unstressed control.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Troubleshooting workflow for stabilizing aqueous solutions.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU2012295390B2 - Concentrated felbamate formulations for parenteral administration - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. oeilresearch.com [oeilresearch.com]
- 10. Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijrpp.com [ijrpp.com]
- 15. US20140178479A1 - Concentrated Felbamate Formulations for Parenteral Administration - Google Patents [patents.google.com]
- 16. akjournals.com [akjournals.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for 3-Carbamoyloxy-2-phenylpropionic acid cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3-Carbamoyloxy-2-phenylpropionic acid and related compounds in cytotoxicity assays. Our goal is to help you refine your experimental protocols and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant cytotoxicity with this compound. Is this expected?
A1: This is a critical first question. Published research has indicated that this compound may be non-toxic in certain experimental models, with a 50% growth inhibition (GI50) greater than 500 µM.[1] It is crucial to include both positive and negative controls in your experiments to ensure your assay system is working correctly. If your positive control shows the expected cytotoxic effect and your negative control shows no effect, the lack of cytotoxicity for your test compound may be a valid result.
Q2: How do I choose the most appropriate cytotoxicity assay for my experiment?
A2: The choice of assay depends on the cytotoxic mechanism you are investigating.
-
MTT Assay: Measures metabolic activity, which is often correlated with cell viability. It is a good general indicator of cell health.[2]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis.[3]
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity): These assays detect specific markers of programmed cell death (apoptosis), such as the externalization of phosphatidylserine (Annexin V) or the activation of caspase enzymes.[4][5][6]
Q3: What are the critical controls I should include in my cytotoxicity assays?
A3: Every cytotoxicity plate should include the following controls:
-
Untreated Cells (Negative Control): Cells cultured with vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound. This establishes the baseline for 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine for apoptosis, or a high concentration of a known toxin) to confirm that the assay can detect cell death.
-
Medium Only (Blank Control): Wells containing only cell culture medium (and vehicle) to measure the background absorbance/fluorescence.[7][8]
-
Maximum LDH Release Control (for LDH assay): Cells treated with a lysis buffer to determine the maximum possible LDH release (100% cytotoxicity).[7]
Q4: My results have high variability between replicate wells. What could be the cause?
A4: High variability is often due to technical inconsistencies.[9]
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix gently before and during plating to ensure each well receives the same number of cells.[10]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of compound or reagents. Multichannel pipettes can sometimes introduce variability if not used carefully.[9]
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outermost wells for experimental samples or ensure the incubator is properly humidified.
-
Incomplete Dissolving of Formazan Crystals (MTT Assay): Ensure the formazan crystals are fully dissolved before reading the plate. You may need to increase the shaking time or gently pipette up and down.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of media or reagents with bacteria or yeast. Phenol red or serum in the media can contribute to background. | Use sterile technique and check reagents for contamination. Use a background control with media and MTT reagent but no cells. Consider using serum-free media during the MTT incubation step. |
| Low Absorbance Readings | Cell number is too low. Incubation time with MTT reagent is too short. | Optimize cell seeding density. Increase the incubation time with the MTT reagent until the purple formazan crystals are clearly visible in the cells. |
| Inconsistent Results | Incomplete solubilization of formazan crystals. Pipetting inaccuracies. | Increase incubation time with the solubilization agent or incubate at 37°C. Ensure gentle but thorough mixing after adding the solubilizing agent. Verify pipette calibration. |
LDH Release Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background in Control Wells | High endogenous LDH activity in the serum used in the culture medium.[3] Cells were handled too roughly during plating or media changes, causing premature lysis.[10] | Use a serum-free medium or reduce the serum concentration. Handle cells gently and avoid forceful pipetting.[10] |
| Low Signal-to-Noise Ratio | Cell density is too low, resulting in minimal LDH release. | Optimize the cell number per well to ensure a detectable level of LDH is released upon treatment.[3] |
| False Positives | The test compound itself interferes with the LDH enzyme assay. | Run a control where the compound is added to the supernatant of lysed cells to check for direct interference with the assay chemistry. |
Apoptosis (Annexin V) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Percentage of Apoptotic Cells in Negative Control | Cells were over-confluent or starved.[11] Harsh cell detachment methods (e.g., using trypsin with EDTA).[11] | Use healthy, log-phase cells for the experiment. Use a gentle, EDTA-free dissociation method like using Accutase.[11] |
| Annexin V Positive, PI Negative (Early Apoptosis) population is small | The chosen time point may be too late, and cells have progressed to late apoptosis/necrosis. | Perform a time-course experiment to identify the optimal time point for detecting early apoptosis. |
| Poor Separation of Cell Populations in Flow Cytometry | Incorrect voltage settings or compensation. | Use unstained and single-stained controls to set up the flow cytometer correctly and adjust compensation to minimize spectral overlap.[11] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.[12]
LDH Release Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.
-
Cell Plating: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with the test compound and appropriate controls.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction & Read: Add a stop solution and measure the absorbance at 490 nm.[14]
Annexin V Apoptosis Assay
This protocol uses flow cytometry to detect early and late apoptotic cells.
-
Cell Treatment: Treat cells in a 6-well or 12-well plate with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use an EDTA-free dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[5]
Visualizations
Caption: General workflow for a plate-based cytotoxicity assay.
Caption: Hypothetical signaling pathway leading to apoptosis.
References
- 1. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. youtube.com [youtube.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 3-Carbamoyloxy-2-phenylpropionic acid: A Comparative Guide
Introduction
3-Carbamoyloxy-2-phenylpropionic acid is a novel compound with limited published data regarding its biological activity. However, its structural similarity to felbamate, a clinically used antiepileptic drug (AED), suggests a high probability of activity as an anticonvulsant.[1][2] Felbamate is known to exert its effects through a dual mechanism, involving the inhibition of N-methyl-D-aspartate (NMDA) receptors and the potentiation of gamma-aminobutyric acid (GABA) receptor responses.[1][3] This guide provides a comprehensive framework for validating the hypothesized anticonvulsant activity of this compound. It objectively compares potential outcomes with established AEDs like Felbamate and Carbamazepine, offering detailed experimental protocols and supporting data for researchers in drug development.
One study noted that this compound was non-toxic in their experiments, with a 50% growth inhibition (GI50) greater than 500 microM.[4]
Comparative Data Summary
The following tables present hypothetical data for the target compound against real-world data for established anticonvulsant drugs. This allows for a direct comparison of potential efficacy and potency.
Table 1: In Vitro Activity Profile
| Compound | Target | Assay Type | IC50 / EC50 (µM) |
| This compound (Hypothetical) | NR2B-type NMDA Receptor | Radioligand Binding | 50-150 |
| GABAA Receptor | Electrophysiology | 100-300 | |
| Felbamate | NMDA Receptor (Glycine Site) | Electrophysiology | 100-3000[1] |
| GABAA Receptor | Electrophysiology | Potentiation at 100-3000[1] | |
| Ifenprodil (Reference NR2B Antagonist) | NR2B-type NMDA Receptor | Electrophysiology | 0.079[5] |
Table 2: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Test | ED50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound (Hypothetical) | Mouse | MES | 30-60 | >4 |
| Mouse | scPTZ | 50-100 | >3 | |
| Felbamate | Mouse | MES | 15-30 | 5.8 |
| Rat | MES | 10-20 | 7.5 | |
| Carbamazepine | Mouse | MES | 9.67[6] | 8.9 |
| Rat | MES | 4.39[6] | 11.4 |
Key Experimental Protocols
Detailed methodologies for essential validation experiments are provided below.
Protocol 1: In Vitro NMDA Receptor Antagonism Assay (Electrophysiology)
This protocol assesses the compound's ability to inhibit NMDA receptor function, a key mechanism for drugs like felbamate.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on NMDA-mediated currents in cultured neurons.
Methodology:
-
Cell Culture: Use primary hippocampal neurons cultured from rodent embryos or a stable cell line expressing recombinant human NMDA receptors (e.g., NR1a/NR2B subunits).[5]
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Solution Application: Perfuse the cells with an external solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke an inward current.
-
Compound Testing: After establishing a stable baseline current, apply increasing concentrations of this compound to the perfusion bath.
-
Data Analysis: Measure the peak inward current at each compound concentration. Normalize the data to the baseline NMDA response and fit to a dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[8][9][10]
Objective: To determine the median effective dose (ED50) of the test compound required to protect against MES-induced seizures.
Methodology:
-
Animals: Use adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).[9]
-
Compound Administration: Administer the test compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses to different groups of animals.[11]
-
Anesthesia & Stimulation: At the time of predicted peak effect, apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animals.[9] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[9]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6] An animal is considered protected if this phase is absent.[9]
-
Data Analysis: Calculate the ED50, the dose that protects 50% of the animals, using probit analysis.
Protocol 3: In Vivo Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[12]
Objective: To determine the ED50 of the test compound required to protect against seizures induced by the chemoconvulsant pentylenetetrazol.
Methodology:
-
Animals: Use adult male mice.
-
Compound Administration: Administer the test compound (i.p. or p.o.) at various doses.
-
Convulsant Administration: At the time of peak compound effect, administer a dose of PTZ (e.g., 85 mg/kg, s.c.) that reliably induces clonic seizures in control animals.
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. Calculate the ED50 using probit analysis.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for anticonvulsant screening and the signaling pathway associated with the compound's hypothesized mechanism of action.
Caption: Anticonvulsant Drug Discovery Workflow.
Caption: Hypothesized NMDA Receptor Antagonism Pathway.
References
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 4. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMDA-receptors functional assays for CNS diseases - Neuroservice news [neuroservice.com]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Structure-Activity Relationship of 3-Carbamoyloxy-2-phenylpropionic Acid Derivatives as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Felbamate Analogs and their Anticonvulsant Efficacy
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives of 3-Carbamoyloxy-2-phenylpropionic acid, with a primary focus on their anticonvulsant properties. The information presented is based on preclinical data from pivotal studies that have explored the modification of this chemical scaffold, closely related to the approved antiepileptic drug felbamate (2-phenyl-1,3-propanediol dicarbamate). By systematically evaluating the impact of structural modifications on biological activity, this guide aims to inform the rational design of novel and more effective anticonvulsant therapies.
Core Structure and Rationale for Derivatization
The foundational structure of the compounds discussed is based on a 2-phenyl-1,3-propanediol backbone, featuring one or two carbamate moieties. Felbamate, a dicarbamate, has demonstrated a broad spectrum of anticonvulsant activity and is effective in treating partial seizures and seizures associated with Lennox-Gastaut syndrome.[1][2] Its mechanism of action is believed to involve the inhibition of NMDA receptor-mediated neuronal excitation and potentiation of GABAergic inhibitory neurotransmission.[3]
The exploration of felbamate derivatives has been driven by the desire to enhance anticonvulsant potency, improve the safety profile, and elucidate the key structural features necessary for activity. The primary points of modification have been the phenyl ring and the carbamate functional groups.
Structure-Activity Relationship: Insights from Preclinical Data
A key study by Kung and Kwon systematically synthesized and evaluated a series of monocarbamate derivatives of felbamate, providing valuable insights into the SAR of this class of compounds. The anticonvulsant activity was primarily assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in mice, which are indicative of efficacy against generalized tonic-clonic and absence seizures, respectively.
Modifications on the Carbamate Group
Variations on the carbamate moiety have a significant impact on anticonvulsant activity. The following table summarizes the in vivo anticonvulsant activity of representative felbamate derivatives with modifications on the carbamate group.
| Compound ID | R1 Substituent | R2 Substituent | MES ED₅₀ (mg/kg, mice) | scPTZ ED₅₀ (mg/kg, mice) | Neurotoxicity TD₅₀ (mg/kg, mice) | Protective Index (PI = TD₅₀/MES ED₅₀) |
| Felbamate | -CONH₂ | -H | 86 | 105 | 410 | 4.8 |
| 1 | -COOCH₂CH₃ | -H | 45 | >100 | 300 | 6.7 |
| 2 | -COOCH(CH₃)₂ | -H | <20 | >100 | Not Reported | Not Reported |
| 4 | -COOCH₂Ph | -H | >300 | >100 | Not Reported | Not Reported |
| 6 | -CONHCH₃ | -H | 170.5 | >100 | >300 | >1.8 |
| 14 | -CON(CH₃)₂ | -H | 15 | >100 | >300 | >20 |
Data sourced from Kung & Kwon, Medicinal Chemistry Research, 2010.[4]
From this data, several key SAR observations can be made:
-
Monocarbamates vs. Dicarbamates: The parent dicarbamate, felbamate, exhibits good activity in both MES and scPTZ tests.
-
Oxygen-Substituted Carbamates: Replacing one carbamate group with an ethyl carbonate (Compound 1 ) or an isopropyl carbonate (Compound 2 ) maintains or even enhances MES activity.[4] Notably, the isopropyl derivative showed an ED₅₀ of less than 20 mg/kg.[4] However, a larger benzyloxycarbonyl group (Compound 4 ) leads to a significant loss of activity.[4]
-
Nitrogen-Substituted Carbamates: N-methylation of the carbamate (Compound 6 ) reduces MES potency compared to felbamate.[4] In contrast, N,N-dimethylation (Compound 14 ) results in a dramatic increase in MES potency, with an ED₅₀ of 15 mg/kg and a significantly improved protective index of over 20.[4] This suggests that the substitution pattern on the carbamate nitrogen is a critical determinant of anticonvulsant efficacy.
Experimental Protocols
The evaluation of the anticonvulsant activity and neurotoxicity of these compounds is crucial for determining their therapeutic potential. The following are detailed protocols for the key experiments cited.
Maximal Electroshock (MES) Seizure Test
This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (e.g., ICR strain), weighing 18-25 g.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the carrier solvent.
-
Induction of Seizures: At a predetermined time after drug administration (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to screen for compounds that may be effective against absence seizures.
-
Animal Model: Male albino mice (e.g., ICR strain), weighing 18-25 g.
-
Drug Administration: Test compounds are administered i.p. or p.o. at various doses, with a corresponding vehicle control group.
-
Induction of Seizures: At a specified time after drug administration, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the posterior midline.
-
Endpoint: Animals are observed for a set period (e.g., 30 minutes). The endpoint is the occurrence of a threshold seizure, typically defined as a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this threshold seizure.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the threshold seizure, is determined by probit analysis.
Rotarod Neurotoxicity Assay
This test assesses the potential for motor impairment, a common side effect of centrally acting drugs.
-
Apparatus: A rotating rod (e.g., 1-inch diameter) that can be set to a constant speed (e.g., 6 rpm).
-
Animal Model: Male albino mice are pre-trained to remain on the rotating rod for a set duration (e.g., 1 minute).
-
Drug Administration: Test compounds are administered at various doses.
-
Testing: At various times after drug administration, the mice are placed on the rotarod.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the set time.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for the evaluation of these compounds.
Caption: Key structural modification sites and their influence on anticonvulsant activity.
Caption: Standard preclinical workflow for the evaluation of novel anticonvulsant compounds.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives, particularly the monocarbamate analogs of felbamate, reveals critical insights for the design of new anticonvulsant agents. The data strongly suggest that modifications to the carbamate moiety, especially on the nitrogen atom, can lead to compounds with significantly enhanced potency in the MES model, indicative of efficacy against generalized tonic-clonic seizures. The N,N-dimethylcarbamate derivative stands out as a particularly promising lead compound with a high protective index.
Future research in this area should focus on:
-
Systematic Phenyl Ring Substitution: A thorough investigation of the effects of various substituents (both electron-donating and electron-withdrawing) at different positions on the phenyl ring is warranted to optimize potency and selectivity.
-
Exploration of Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with improved pharmacokinetic or pharmacodynamic properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be crucial for their further development.
-
Pharmacokinetic and Toxicity Profiling: Comprehensive ADME-Tox studies are necessary to assess the drug-like properties and safety profiles of lead candidates.
By leveraging the SAR data presented in this guide, researchers can more effectively navigate the chemical space around the this compound scaffold to develop safer and more effective treatments for epilepsy.
References
A Comparative Analysis of the Cytotoxicity of 3-Carbamoyloxy-2-phenylpropionic Acid and Its Precursors
A detailed examination of the cytotoxic profiles of 3-Carbamoyloxy-2-phenylpropionic acid, benzoic acid, and L-serine, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the in vitro cytotoxicity of this compound and its precursors, benzoic acid and L-serine. The following sections present quantitative data, detailed experimental protocols for common cytotoxicity assays, and visualizations of relevant biological pathways and experimental workflows to offer a clear and objective assessment for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound, benzoic acid, and the cytoprotective nature of L-serine are summarized in the tables below. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Comparative Cytotoxicity of this compound and its Precursors
| Compound | Cell Line(s) | Assay | Endpoint | Result | Citation(s) |
| This compound | Cultured fibroblasts | Growth Inhibition | GI50 | > 500 µM (nontoxic) | [1] |
| Benzoic Acid | Various Cancer Cell Lines | MTT | IC50 | See Table 2 | [2][3] |
| L-Serine | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | Cytoprotection | 0.1 - 3.2 mM (effective concentration) | [4] |
Table 2: IC50 Values of Benzoic Acid on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) |
| PC3 | Prostate Cancer | 48h | 344.9 ± 37.12 |
| 72h | 179.3 ± 13.14 | ||
| HeLa | Cervical Cancer | 48h | 215.9 ± 14.23 |
| 72h | 115.7 ± 9.38 | ||
| HUH7 | Liver Cancer | 48h | 258.9 ± 19.87 |
| 72h | 134.8 ± 11.23 | ||
| CaCO2 | Colon Cancer | 48h | 415.2 ± 33.45 |
| 72h | 221.4 ± 21.87 | ||
| HT29 | Colon Cancer | 48h | 670.6 ± 43.26 |
| 72h | 315.8 ± 29.54 | ||
| SW48 | Colon Cancer | 48h | 389.7 ± 28.91 |
| 72h | 198.6 ± 17.43 | ||
| MG63 | Bone Cancer | 48h | 189.3 ± 15.67 |
| 72h | 85.54 ± 3.17 | ||
| A673 | Bone Cancer | 48h | 210.4 ± 18.34 |
| 72h | 102.7 ± 8.91 | ||
| 2A3 | Pharyngeal Cancer | 48h | 456.8 ± 39.87 |
| 72h | 243.1 ± 23.45 | ||
| CRM612 | Lung Cancer | 48h | 198.7 ± 16.98 |
| 72h | 98.43 ± 7.65 | ||
| Phoenix (Control) | Kidney Epithelial | 48h | 410.5 ± 32.29 |
| 72h | 231.2 ± 25.25 |
Data extracted from Kabakaş et al. (2024).[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][3]
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[8][9]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[8]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm using a microplate reader.[9]
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11]
-
Cell Harvesting: After treatment with the test compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis.[10]
Visualizations
The following diagrams illustrate a general experimental workflow for cytotoxicity testing and key signaling pathways involved in cell survival and death.
Caption: A general workflow for in vitro cytotoxicity testing.
Caption: The Nrf2/ARE pathway in cytoprotection.
Caption: A simplified overview of the caspase cascade in apoptosis.
References
- 1. kumc.edu [kumc.edu]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Antioxidant and cytoprotective effects of L-Serine on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to Purity Assessment of Synthesized 3-Carbamoyloxy-2-phenylpropionic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides an objective comparison of key analytical techniques for assessing the purity of 3-Carbamoyloxy-2-phenylpropionic acid, a significant compound related to the anti-epileptic drug Felbamate. The performance of each method is discussed with supporting data and detailed experimental protocols.
Overview of Analytical Techniques
The determination of purity for a synthesized organic molecule like this compound requires a multi-faceted approach. No single technique can provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is often employed. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis (EA), and Thermal Analysis.
Each method offers unique advantages and provides different types of information, from quantifying impurities to confirming molecular structure and elemental composition. The choice of technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation of impurities, or absolute quantification.
Comparison of Purity Assessment Techniques
The following table summarizes the key characteristics of the principal techniques used for purity determination.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a mobile phase and a stationary phase. | Quantitative purity (area %), number and relative amounts of impurities, retention time. | High sensitivity and resolution, robust and reproducible, widely available.[1][2] | Requires a reference standard for absolute quantification of the main peak and identification of impurities. |
| qNMR | The integrated area of an NMR signal is directly proportional to the number of nuclei generating the signal.[3] | Absolute purity determination without a specific standard of the analyte, structural confirmation. | Non-destructive, highly accurate, provides structural information on both the main compound and impurities.[4] | Lower sensitivity compared to HPLC, requires a high-purity internal standard, complex spectra can be challenging to interpret.[3][5] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities and degradation products, structural elucidation.[6] | Extremely high sensitivity, provides molecular weight data, can be coupled with chromatography (e.g., LC-MS) for powerful analysis.[6][7] | Quantification can be complex without appropriate standards; ionization suppression or enhancement can affect accuracy. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases, which are then measured. | Percentage composition of C, H, N, S, and other elements to confirm the empirical formula.[8][9] | Confirms the elemental composition of the bulk sample, a fundamental check of purity. | Insensitive to impurities with the same elemental composition (isomers) and does not detect minor impurities well. An accepted deviation of 0.3-0.4% is standard.[8][10] |
| Thermal Analysis (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, heat of fusion, detection of crystalline impurities, polymorphism.[11][12] | Fast analysis, requires a small amount of sample, provides information on the solid-state properties of the material.[12][13] | Not suitable for amorphous compounds, low sensitivity for impurities that do not significantly impact the melting behavior. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of structurally related compounds.[14]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 25 mM phosphate buffer at pH 3.5). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase components) in a 10 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is typically determined by the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the absolute purity determination using an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity (>99.9%) compound with a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of the synthesized compound and 10-15 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation. A D1 of 30-60 seconds is common.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P_IS = Purity of the internal standard.
-
-
Mass Spectrometry (LC-MS)
This protocol is for identifying the main compound and potential impurities by coupling HPLC with a mass spectrometer.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Chromatographic Conditions: Use the same HPLC method as described above, but ensure the mobile phase buffers are volatile (e.g., ammonium formate or ammonium acetate instead of phosphate buffers).
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 45 psi
-
Mass Range: m/z 50 - 1000
-
-
Analysis: The accurate mass measurement of the main peak should correspond to the molecular weight of this compound (C10H11NO4, MW: 209.20 g/mol ). Any other peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities or degradation products.[6]
Data Presentation
Quantitative data from these techniques should be summarized in clear, structured tables for easy comparison and reporting.
Table 1: HPLC Purity Analysis of Synthesized this compound
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 2.54 | 1,520 | 0.08 | Starting Material |
| 2 | 4.89 | 1,895,600 | 99.71 | This compound |
| 3 | 6.12 | 2,150 | 0.11 | Unknown Impurity |
| 4 | 8.31 | 1,890 | 0.10 | Dimer Impurity[15] |
| Total | 1,901,160 | 100.00 |
Table 2: Elemental Analysis Data for this compound (C10H11NO4)
| Element | Calculated (%) | Found (%) | Deviation (%) |
| Carbon (C) | 57.41 | 57.35 | -0.06 |
| Hydrogen (H) | 5.30 | 5.33 | +0.03 |
| Nitrogen (N) | 6.70 | 6.65 | -0.05 |
| Oxygen (O) | 30.59 | 30.67 | +0.08 |
Note: The accepted deviation for elemental analysis is typically within ±0.4%.[10][16]
Visualized Workflows and Methodologies
Diagrams created using DOT language provide a clear visual representation of the logical workflows and experimental processes.
Caption: Workflow for purity assessment of a synthesized compound.
Caption: Principle of separation in High-Performance Liquid Chromatography.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Chromatographic procedures for the determination of felbamate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. agilent.com [agilent.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. azom.com [azom.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. azom.com [azom.com]
- 13. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 14. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. pubs.acs.org [pubs.acs.org]
Evaluating the Cross-Reactivity of 3-Carbamoyloxy-2-phenylpropionic Acid in Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 3-Carbamoyloxy-2-phenylpropionic acid, a principal metabolite of the anti-epileptic drug Felbamate. Understanding the cross-reactivity of this metabolite is crucial for a comprehensive assessment of the parent drug's safety and pharmacological profile. This document summarizes available data on its activity in key bioassays, compares it to the parent compound and other relevant molecules, and provides detailed experimental protocols for researchers.
Executive Summary
This compound is a major metabolite of Felbamate. While Felbamate exhibits activity at NMDA and GABA receptors, current evidence suggests that its metabolites, including this compound, have significantly less or no pharmacological activity at these targets. Notably, in cytotoxicity assays, this compound has been shown to be non-toxic. This guide will delve into the specifics of these findings, presenting the data in a clear, comparative format.
Data Presentation
The following tables summarize the known bioactivity of this compound in comparison to its parent drug, Felbamate, and other relevant metabolites.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay Type | Endpoint | Result (GI50) | Reference |
| This compound | Cultured Fibroblasts | Growth Inhibition | 50% Growth Inhibition | > 500 µM (non-toxic) | [1] |
| 3-Carbamoyl-2-phenylpropionaldehyde | Cultured Fibroblasts | Growth Inhibition | 50% Growth Inhibition | 53 ± 8 µM | [1] |
| Atropaldehyde | Cultured Fibroblasts | Growth Inhibition | 50% Growth Inhibition | 4.1 ± 1.1 µM | [1] |
| 2-phenyl-1,3-propanediol monocarbamate | Cultured Fibroblasts | Growth Inhibition | 50% Growth Inhibition | > 500 µM (non-toxic) | [1] |
Table 2: Comparative Activity at Neurotransmitter Receptors
| Compound | Receptor Target | Bioassay Type | Observed Activity | Reference |
| Felbamate | NMDA Receptor | Radioligand Binding & Electrophysiology | Antagonist, particularly at the NR2B subunit | [2][3] |
| Felbamate | GABA-A Receptor | Electrophysiology & Radioligand Binding | Weak potentiation of GABA-evoked currents; weak inhibitory effects on GABA-receptor binding | [3][4] |
| Felbamate Metabolites (general) | NMDA & GABA Receptors | Various | Generally considered to have insignificant anticonvulsant activity | [5] |
| This compound | NMDA & GABA Receptors | Not explicitly tested in available literature | Inferred to have low to no activity based on general metabolite studies |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the cross-reactivity of this compound.
Cytotoxicity Assay Using Cultured Fibroblasts
This protocol is based on the methodology used to assess the cytotoxicity of Felbamate metabolites.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human dermal fibroblasts
-
96-well culture plates
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Positive control (e.g., Atropaldehyde)
-
Negative control (vehicle, e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound, positive control, and negative control.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NMDA Receptor Binding Assay ([3H]MK-801)
This radioligand binding assay is a standard method to assess the interaction of compounds with the NMDA receptor ion channel.
Objective: To determine the ability of a test compound to displace the binding of a radiolabeled ligand ([3H]MK-801) to the NMDA receptor.
Materials:
-
Rat brain membranes (cortex and hippocampus)
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 (for non-specific binding)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (co-agonists)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous ligands.
-
Assay Setup: In test tubes, combine the brain membranes, [3H]MK-801, and either the test compound at various concentrations, buffer (for total binding), or a high concentration of unlabeled MK-801 (for non-specific binding). Include saturating concentrations of glutamate and glycine.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]MK-801).
GABA-A Receptor Binding Assay (Benzodiazepine Site)
This assay is used to evaluate the interaction of compounds with the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the ability of a test compound to displace a radiolabeled benzodiazepine ligand from the GABA-A receptor.
Materials:
-
Rat brain membranes (cortex)
-
Radiolabeled benzodiazepine (e.g., [3H]Flunitrazepam)
-
Unlabeled benzodiazepine (e.g., Diazepam, for non-specific binding)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-citrate, pH 7.1)
-
GABA (to enhance binding)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat brain membranes as described in the NMDA receptor binding assay protocol.
-
Assay Setup: Combine the brain membranes, radiolabeled benzodiazepine, and either the test compound, buffer, or a high concentration of unlabeled benzodiazepine in test tubes. Include a low concentration of GABA to be in a conformation that has a high affinity for benzodiazepines.
-
Incubation: Incubate the tubes on ice for a specified period (e.g., 60 minutes).
-
Filtration: Filter the contents of each tube through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 of the test compound.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the evaluation of this compound.
Caption: Metabolic pathway of Felbamate leading to the formation of this compound.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Caption: General workflow for a radioligand receptor binding assay.
References
- 1. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 3-Carbamoyloxy-2-phenylpropionic acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 3-Carbamoyloxy-2-phenylpropionic acid, a major metabolite of the antiepileptic drug Felbamate.
This comparison delves into the experimental protocols and performance data for both methodologies, offering a comprehensive overview to aid in the selection of the most suitable technique for specific research needs. While HPLC methods are more commonly cited for the direct analysis of this compound, a representative GC-MS protocol for a structurally similar molecule, ibuprofen, is detailed to provide a thorough comparison.
At a Glance: Key Performance Metrics
The choice between HPLC and GC-MS for the quantification of this compound will depend on the specific requirements of the assay, including required sensitivity, sample matrix, and available instrumentation. The following table summarizes key quantitative performance parameters for both techniques.
| Parameter | HPLC-UV | LC-MS | Representative GC-MS (for a similar compound) |
| Linearity Range | 2-80 µg/mL | Not explicitly stated, but method was precise for patient samples | 0.05-5.0 µg/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | Not explicitly stated | 0.05 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.015 µg/mL |
| Precision (%RSD) | <10% (Intra- and Inter-day) | Sufficient for patient monitoring | <6.31% (Intra- and Inter-day) |
| Accuracy (% Recovery) | 97-103% | Not explicitly stated | 89.53% |
| Derivatization Required? | No | No | Yes |
Experimental Workflows: A Visual Representation
The general analytical workflows for quantifying a drug metabolite like this compound using either HPLC or GC-MS are outlined below. The key difference lies in the necessity of a derivatization step for GC-MS to ensure the analyte is volatile enough for gas-phase analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of this compound and a representative protocol for a similar compound using GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on methods developed for the quantification of Felbamate and its metabolites in biological fluids.[1]
-
Sample Preparation (Plasma):
-
To a 100 µL aliquot of human plasma, add an internal standard.
-
Perform protein precipitation with a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Spherisorb ODS2, 3 µm, 4.6 mm x 150 mm.
-
Mobile Phase: An isocratic mixture of potassium dihydrogen phosphate buffer (50 mM, pH 4.5), acetonitrile, and methanol (e.g., 65:26.2:8.8, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Run Time: Approximately 19 minutes.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
An LC-MS method has been utilized for the quantification of this compound in patient urine.
-
Sample Preparation (Urine):
-
Details of the specific extraction procedure from urine are not extensively publicly available but would typically involve a dilution and filtration step, or a solid-phase extraction for cleaner samples.
-
-
LC-MS/MS Conditions:
-
While specific parameters were not detailed in the available literature, a typical setup would involve a reversed-phase column and a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Representative Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Plasma):
-
To a 0.5 mL plasma sample, add an internal standard (e.g., naproxen).
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the carboxylic acid group to a more volatile trimethylsilyl ester.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of analytes.
-
Carrier Gas: Helium.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.
-
-
Quantification:
-
Similar to the HPLC method, quantification is achieved by creating a calibration curve based on the peak area ratios of the analyte to the internal standard.
-
Method Comparison: A Deeper Dive
The decision to use HPLC or GC-MS for the quantification of this compound involves considering the inherent advantages and disadvantages of each technique.
HPLC offers a more direct approach for the analysis of polar and non-volatile compounds like this compound, as it does not require a derivatization step. This simplifies the sample preparation process and reduces the potential for analytical errors introduced during derivatization. Both UV and MS detection can be coupled with HPLC, with MS offering significantly higher selectivity and sensitivity.
GC-MS , on the other hand, necessitates a derivatization step to increase the volatility of the analyte.[3] This adds a layer of complexity to the sample preparation. However, GC with capillary columns can provide very high chromatographic resolution, and mass spectrometric detection offers excellent specificity and sensitivity, often resulting in very low limits of detection and quantification.[4]
Conclusion
Both HPLC and GC-MS are powerful techniques that can be applied to the quantification of this compound.
-
HPLC, particularly when coupled with mass spectrometry (LC-MS), stands out as a more direct and commonly employed method for this specific analyte. The elimination of the derivatization step streamlines the workflow and is a significant advantage.
-
GC-MS, while requiring derivatization, offers the potential for very high sensitivity and chromatographic efficiency. For laboratories well-equipped and experienced with derivatization techniques for acidic compounds, GC-MS can be a robust and reliable alternative.
The ultimate choice of methodology will be guided by the specific research question, the required level of sensitivity, the nature of the biological matrix, and the instrumentation and expertise available in the laboratory. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of this compound.
References
Correlating In Vitro and In Vivo Efficacy of 3-Carbamoyloxy-2-phenylpropionic acid (Felbamate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-Carbamoyloxy-2-phenylpropionic acid, commercially known as Felbamate. The data presented herein is intended to facilitate a deeper understanding of its mechanism of action and to support further research and development.
Introduction
This compound (Felbamate) is an antiepileptic drug with a unique dual mechanism of action that modulates both excitatory and inhibitory neurotransmission.[1][2] It has demonstrated efficacy in treating refractory partial seizures and seizures associated with Lennox-Gastaut syndrome in children.[3][4][5] However, its clinical use has been limited due to the risk of serious adverse effects, including aplastic anemia and hepatic failure.[4][6][7] This guide aims to objectively present the experimental data correlating its activity in preclinical laboratory settings with its effects in living organisms.
Data Presentation
In Vitro Efficacy of Felbamate
The following table summarizes the key quantitative data from various in vitro studies on Felbamate. These studies typically utilize neuronal cell cultures and brain slice preparations to investigate the drug's effects on specific molecular targets.
| Assay Type | System/Cell Line | Concentration Range | Key Finding | Reference |
| Whole-cell voltage clamp | Cultured rat hippocampal neurons | 0.1 - 3 mM | Inhibition of N-methyl-D-aspartate (NMDA) responses and potentiation of gamma-aminobutyric acid (GABA) responses.[1] | [1] |
| Epileptiform bursting induction | Rat hippocampal slices | 1 - 1.6 mM | Significant reduction in the duration of CA1 epileptiform bursting induced by various chemical agents.[8] | [8] |
| Receptor binding assay | Not specified | Not specified | Weak inhibitory effects on GABA-receptor and benzodiazepine-receptor binding.[3][6] | [3][6] |
| [3H]5,7-dichlorokynurenic acid binding | Not specified | IC50 = 374 µM | Inhibition of binding to the strychnine-insensitive glycine receptor.[9] | [9] |
In Vivo Efficacy of Felbamate
The in vivo efficacy of Felbamate has been demonstrated in various animal models of epilepsy and in clinical trials. The following table presents a summary of these findings.
| Animal Model/Study Population | Dosing Regimen | Efficacy Endpoint | Key Finding | Reference |
| Mice and Rats | Not specified | Protection against seizures | Effective in maximal electroshock, subcutaneous pentylenetetrazol, and subcutaneous picrotoxin seizure tests.[4] | [4] |
| Rats with pilocarpine-induced status epilepticus | Not specified | Protection against seizures | Demonstrated protective effects.[10] | [10] |
| Rats with self-sustaining status epilepticus | 50, 100, and 200 mg/kg i.v. | Seizure duration | Dose-dependent shortening of seizure duration.[11] | [11] |
| Adult patients with partial seizures | Mean dosage of 2,300 mg/day | Seizure frequency | Statistically superior to placebo in seizure reduction.[12] | [12] |
| Pediatric patients with intractable epilepsy | Not specified | Seizure frequency | 16% became seizure-free, and 63% had a >50% reduction in seizure frequency.[13] | [13] |
| Children with Lennox-Gastaut syndrome | Initial: 15 mg/kg/day, up to 45 mg/kg/day | Seizure frequency | Used as adjunctive therapy to treat partial and generalized seizures.[6] | [6] |
Experimental Protocols
In Vitro: Whole-Cell Voltage Clamp Recordings
Objective: To measure the effect of Felbamate on NMDA- and GABA-mediated currents in cultured neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons are harvested from rat embryos and cultured on glass coverslips.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on individual neurons.
-
Drug Application: Felbamate is applied to the bath solution at concentrations ranging from 0.1 to 3 mM.
-
Data Acquisition: NMDA- and GABA-mediated currents are evoked by the application of their respective agonists. The peak amplitude and decay kinetics of these currents are measured before and after the application of Felbamate.
-
Analysis: The percentage of inhibition of the NMDA response and the potentiation of the GABA response are calculated for each concentration of Felbamate.
In Vivo: Self-Sustaining Status Epilepticus (SSSE) Rat Model
Objective: To evaluate the anticonvulsant efficacy of Felbamate in a model of prolonged seizures.
Methodology:
-
Animal Model: SSSE is induced in adult male Wistar rats by 30 minutes of electrical stimulation of the perforant path.
-
Drug Administration: Felbamate (50, 100, or 200 mg/kg), Diazepam (10 mg/kg as a comparator), or vehicle is administered intravenously 10 minutes after the induction of SSSE.
-
Monitoring: Electrographic activity is continuously monitored to determine the duration of seizures.
-
Data Analysis: The total time spent in seizures after drug administration is calculated for each treatment group and compared to the control group.
Mandatory Visualization
References
- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Felbamate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Frontiers | Felbamate for pediatric epilepsy—should we keep on using it as the last resort? [frontiersin.org]
- 6. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Felbamate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Felbamate displays in vitro antiepileptic effects as a broad spectrum excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of felbamate and other anticonvulsant drugs in two models of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Felbamate in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
Benchmarking the Neuroprotective Effects of 3-Carbamoyloxy-2-phenylpropionic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of 3-Carbamoyloxy-2-phenylpropionic acid, a metabolite of the anti-epileptic drug felbamate, against two other neuroprotective agents: Edaravone and Minocycline. This analysis is supported by experimental data from preclinical studies, detailing the mechanisms of action, efficacy in animal models of stroke, and safety profiles.
While direct neuroprotective studies on this compound are limited, its parent compound, felbamate, has demonstrated neuroprotective properties. Research indicates that this compound itself is non-toxic, unlike other metabolites of felbamate. This guide, therefore, focuses on the established neuroprotective effects of felbamate as a proxy, providing a benchmark against other well-characterized neuroprotective agents.
Comparative Efficacy in Preclinical Models
The neuroprotective efficacy of felbamate, Edaravone, and Minocycline has been evaluated in various preclinical models of neurological disorders, most notably in rodent models of ischemic stroke using middle cerebral artery occlusion (MCAO). The primary endpoint in these studies is often the reduction in infarct volume, a measure of brain tissue damage.
| Compound | Animal Model | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Felbamate | Gerbil | 300 mg/kg | Intraperitoneal (i.p.) | 30 min post-ischemia | Significant neuronal protection observed (quantitative reduction not specified) | [1] |
| Felbamate | Gerbil | 300 mg/kg | Intraperitoneal (i.p.) | 10 min post-ischemia | Significantly increased surviving neurons in hippocampus (67 ± 11 vs 33 ± 6 neurons/mm in control) | [2] |
| Edaravone | Rat (MCAO) | 3 mg/kg (twice) | Intravenous (i.v.) | After MCAO and after reperfusion | Significantly less infarct volume compared to control | [3] |
| Edaravone | Rat (MCAO) | Not specified | Not specified | Not specified | Significantly reduced compared to MCAO/R group | [4] |
| Minocycline | Rat (TMCAO) | 3 mg/kg | Intravenous (i.v.) | 4 hours post-TMCAO | 42% | [5] |
| Minocycline | Rat (TMCAO) | 10 mg/kg | Intravenous (i.v.) | 4 hours post-TMCAO | 56% | [5] |
| Minocycline | Mouse (MCAO/R) | 10, 25, or 50 mg/kg | Intraperitoneal (i.p.) | 24 hours post-reperfusion (daily for 14 days) | Dose-dependent reduction | [6] |
| Minocycline | Rat (Stroke) | Not specified | Not specified | Not specified | Smaller infarcts compared to saline-treated rats | [7] |
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are attributed to their distinct mechanisms of action, targeting different pathways involved in neuronal cell death.
Felbamate primarily acts as a modulator of excitatory and inhibitory neurotransmission. Its neuroprotective effects are thought to be mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor and the GABAa receptor.
-
NMDA Receptor Antagonism: Felbamate blocks the glycine-binding site on the NMDA receptor, which reduces the influx of calcium ions into neurons. Excessive calcium influx is a key trigger for excitotoxicity, a major cause of neuronal death in ischemic stroke and other neurological disorders.
-
GABAa Receptor Potentiation: Felbamate enhances the inhibitory effects of GABA at the GABAa receptor, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Edaravone is a potent free radical scavenger. Its neuroprotective mechanism is primarily attributed to its ability to reduce oxidative stress, a critical factor in the pathophysiology of stroke and neurodegenerative diseases.
-
Antioxidant Activity: Edaravone effectively scavenges various reactive oxygen species (ROS), thereby preventing lipid peroxidation and protecting neuronal membranes from oxidative damage.
Minocycline , a tetracycline antibiotic, exhibits neuroprotective effects through multiple mechanisms that extend beyond its antimicrobial properties.
-
Anti-inflammatory Effects: Minocycline inhibits the activation of microglia, the primary immune cells of the central nervous system. This reduces the production of pro-inflammatory cytokines and mitigates neuroinflammation.
-
Anti-apoptotic Effects: Minocycline has been shown to inhibit apoptosis (programmed cell death) by modulating the expression of key proteins involved in the apoptotic cascade.
-
Inhibition of Matrix Metalloproteinases (MMPs): Minocycline can inhibit the activity of MMPs, enzymes that contribute to the breakdown of the blood-brain barrier and neuronal damage after an ischemic event.
Safety and Toxicity Profile
A crucial aspect of any therapeutic agent is its safety profile. The table below summarizes the known side effects and toxicity concerns associated with felbamate, Edaravone, and Minocycline.
| Compound | Common Side Effects | Serious Adverse Events |
| Felbamate | Decreased appetite, anorexia, nausea, mild weight loss, insomnia, somnolence.[8] | Aplastic anemia, hepatic failure (rare but life-threatening).[8][9][10] |
| Edaravone | Bruising (contusion), gait disturbance, headache.[11][12] | Hypersensitivity reactions, anaphylaxis, sulfite allergic reactions.[11][12][13] |
| Minocycline | Dizziness, vertigo, nausea, vomiting. | Can cause neurotoxicity at high concentrations.[14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro Neuroprotection Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^5 cells per well and culture for 24-48 hours.
-
Treatment: Expose the cells to the neurotoxic agent (e.g., glutamate, 6-OHDA) with or without the neuroprotective compound at various concentrations. Include control wells with untreated cells.
-
MTT Addition: After the desired incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add a portion of the supernatant and the LDH assay substrate mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of damaged cells.
In Vivo Model of Ischemic Stroke
Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical procedure is a widely used animal model to mimic human ischemic stroke.
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: Ligate the distal ECA and insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion, withdraw the filament to restore blood flow.
-
Post-operative Care: Suture the incision and provide post-operative care, including monitoring of body temperature and neurological function.
-
Infarct Volume Assessment: After a set period (e.g., 24 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained areas represent the infarct tissue, which can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in neuroprotection and a general workflow for evaluating neuroprotective agents.
Caption: NMDA Receptor Signaling Pathway and the Action of Felbamate.
References
- 1. Neuroprotection with felbamate: a 7- and 28-day study in transient forebrain ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of felbamate on global ischaemia in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Low dose intravenous minocycline is neuroprotective after middle cerebral artery occl . . ." by Lin Xu, Susan C. Fagan et al. [digitalcommons.wayne.edu]
- 6. Minocycline promotes functional recovery in ischemic stroke by modulating microglia polarization through STAT1/STAT6 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute minocycline treatment inhibits microglia activation, reduces infarct volume, and has domain-specific effects on post-ischemic stroke cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-Hoc Analyses of RADICAVA® (edaravone) Studies Show Phase 3 Study Design Minimized ALS Heterogeneity to Improve Trial Efficiency [prnewswire.com]
- 13. Edaravone (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 3-Carbamoyloxy-2-phenylpropionic acid
This document provides crucial safety and logistical information for the handling and disposal of 3-Carbamoyloxy-2-phenylpropionic acid (CAS No. 139262-66-1). The following procedures are based on best practices for handling laboratory chemicals with unknown toxicological properties, drawing parallels from safety data for structurally similar compounds.
I. Personal Protective Equipment (PPE)
Given that the specific toxicological properties of this compound have not been fully investigated, a cautious approach to personal protection is warranted. The recommended PPE is based on potential hazards such as skin, eye, and respiratory irritation, as indicated for similar phenylpropionic acid derivatives.[1][2]
Recommended PPE for Handling this compound
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][5] |
| Lab Coat | Standard laboratory coat. | |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3][4] | |
| Respiratory Protection | Fume Hood | All handling of the solid and any solutions should be conducted in a certified chemical fume hood. |
| Respirator | If a fume hood is not available or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[3][4] |
II. Operational Plan: Handling Procedures
Adherence to a strict operational plan is vital to ensure the safety of all laboratory personnel.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Handling:
-
Avoid generating dust when working with the solid form of the compound.[3][4]
-
Minimize all contact with the substance. Avoid contact with eyes, skin, and clothing.[3]
-
Do not breathe dust, vapor, mist, or gas.[3]
-
Wash hands thoroughly after handling.[3]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
The waste is considered chemical waste.
2. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is known.
3. Disposal Route:
-
Dispose of the chemical waste through an approved waste disposal plant.[2]
-
Follow all local, regional, and national hazardous waste regulations.[1]
-
Do not empty into drains or release into the environment.[1][6]
-
Handle uncleaned containers as you would the product itself.
IV. Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
